[4-(1-Cyanocyclopentyl)phenyl]boronic acid
Description
Properties
IUPAC Name |
[4-(1-cyanocyclopentyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BNO2/c14-9-12(7-1-2-8-12)10-3-5-11(6-4-10)13(15)16/h3-6,15-16H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNINYILPLNZOEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2(CCCC2)C#N)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: [4-(1-Cyanocyclopentyl)phenyl]boronic acid
This in-depth technical guide focuses on [4-(1-Cyanocyclopentyl)phenyl]boronic acid , a critical organoboron intermediate used in the synthesis of next-generation Androgen Receptor (AR) antagonists.
CAS Number: 2377610-97-2 Role: Advanced Intermediate for Medicinal Chemistry (AR Antagonist Analogs)
Part 1: Executive Technical Summary
[4-(1-Cyanocyclopentyl)phenyl]boronic acid is a functionalized arylboronic acid characterized by a para-substituted cyanocyclopentyl moiety. This structural motif serves as a bioisostere for the gem-dimethyl group found in Enzalutamide and the cyclobutyl group in Apalutamide , imparting specific steric and metabolic stability profiles to downstream pharmaceutical candidates.
Unlike simple phenylboronic acids, the presence of the electrophilic nitrile group requires precise synthetic handling to prevent nucleophilic attack during the metal-halogen exchange steps used to generate the carbon-boron bond. This guide details the cryogenic synthesis of this compound and its subsequent application in Suzuki-Miyaura cross-coupling reactions.
Chemical Identity & Properties[1][2][3][4][5][6][7][8][9]
| Property | Specification |
| CAS Number | 2377610-97-2 |
| IUPAC Name | [4-(1-Cyanocyclopentyl)phenyl]boronic acid |
| Molecular Formula | C₁₂H₁₄BNO₂ |
| Molecular Weight | 215.06 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in MeOH, DMSO, DMF; sparingly soluble in water |
| Key Functional Groups | Boronic acid (–B(OH)₂), Nitrile (–CN), Cyclopentyl ring |
| Precursor CAS | 143328-19-2 (1-(4-Bromophenyl)cyclopentanecarbonitrile) |
Part 2: Synthesis Protocol (Cryogenic Borylation)
The synthesis of CAS 2377610-97-2 presents a chemoselectivity challenge: generating the aryl-lithium species without attacking the nitrile group. The protocol below utilizes a Lithium-Halogen Exchange at strictly controlled cryogenic temperatures.
Experimental Workflow Diagram
Figure 1: Cryogenic synthesis pathway preserving the nitrile functionality.
Detailed Methodology
Reagents:
-
1-(4-Bromophenyl)cyclopentanecarbonitrile (1.0 equiv)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 equiv)
-
Triisopropyl borate (B(OiPr)₃) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
2N Hydrochloric acid (HCl)[1]
Protocol:
-
Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, low-temperature thermometer, and nitrogen inlet. Flush with nitrogen for 15 minutes.
-
Solvation: Dissolve 1-(4-Bromophenyl)cyclopentanecarbonitrile in anhydrous THF (0.2 M concentration). Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation (Critical Step): Add n-BuLi dropwise via syringe pump over 30 minutes.
-
Expert Insight: The internal temperature must not exceed -70°C. Higher temperatures will lead to nucleophilic attack of the butyl group on the nitrile, forming a ketone impurity (imine hydrolysis product).
-
-
Borylation: Stir the lithiated species for 30 minutes at -78°C. Rapidly add Triisopropyl borate (neat) in one portion.
-
Warming: Allow the reaction to stir at -78°C for 1 hour, then remove the cooling bath and allow it to warm to room temperature (RT) over 2 hours.
-
Hydrolysis: Quench the reaction mixture with 2N HCl until pH ~2. Stir vigorously for 30 minutes to hydrolyze the boronate ester to the free boronic acid.
-
Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize from Acetonitrile/Water or precipitate from Dichloromethane/Hexanes to remove deboronated byproducts.
Part 3: Application in Suzuki-Miyaura Coupling
This boronic acid is primarily used to couple with heteroaryl halides (e.g., chloropyridines or bromobenzamides) to construct the biaryl scaffold of AR antagonists.
Catalytic Cycle & Mechanism[12][13]
Figure 2: The catalytic cycle. The bulky cyclopentyl group necessitates efficient transmetallation conditions.
Optimized Coupling Protocol
Rationale: The steric bulk of the cyanocyclopentyl group can retard transmetallation. High-activity catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard, but Pd(amphos)Cl₂ is recommended for difficult couplings involving this intermediate.
Standard Conditions:
-
Charge: Combine [4-(1-Cyanocyclopentyl)phenyl]boronic acid (1.1 equiv), Aryl Halide (1.0 equiv), and K₂CO₃ (2.5 equiv) in a reaction vial.
-
Solvent System: Add 1,4-Dioxane/Water (4:1 ratio). Degas by sparging with nitrogen for 10 minutes.
-
Catalyst: Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).[2]
-
Reaction: Heat to 90°C for 4–12 hours. Monitor by HPLC.
-
Workup: Filter through Celite to remove Palladium black. Partition between water and EtOAc.
Part 4: Critical Quality Attributes (CQA) & Troubleshooting
When sourcing or synthesizing this material, researchers must validate the following parameters to ensure experimental success.
| Attribute | Specification Limit | Impact on Experiment |
| Boroxine Content | < 10% (by NMR) | Boronic acids dehydrate to trimeric boroxines. While often reversible, excess boroxine can alter stoichiometry calculations. |
| Protodeboronation | < 1% | The parent nitrile (1-phenylcyclopentanecarbonitrile) is a common impurity if the hydrolysis step is too harsh. |
| Palladium Scavenging | < 20 ppm | Essential if the material is for late-stage pharmaceutical testing. |
Self-Validating Check:
-
Before Coupling: Run a ¹H NMR in DMSO-d₆. The boronic acid protons (–B(OH)₂) should appear as a singlet around 8.0–8.2 ppm. If this peak is absent or split, the material may have dehydrated to the boroxine (anhydride). This is usually acceptable for Suzuki coupling but requires mass correction.
Part 5: Safety & Handling
-
Nitrile Toxicity: Like all organic nitriles, this compound can liberate cyanide ions under extreme metabolic or chemical stress. Handle in a well-ventilated fume hood.
-
Storage: Hygroscopic. Store at 2–8°C under an inert atmosphere (Argon) to prevent protodeboronation and oxidation.
-
Waste: Aqueous waste from the synthesis (containing borates and potential cyanide traces) must be segregated and treated according to local hazardous waste regulations.
References
-
1PlusChem. (2024). Product Catalog: [4-(1-Cyanocyclopentyl)phenyl]boronic acid (CAS 2377610-97-2).[3][4] Retrieved from
-
Sigma-Aldrich. (2024). 1-(4-Bromophenyl)cyclopentanecarbonitrile (Precursor CAS 143328-19-2) Technical Data. Retrieved from
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the coupling protocol).
-
GuideChem. (2024). Synthesis and Application of Cyanophenylboronic Acid Derivatives. Retrieved from
Sources
Technical Guide: [4-(1-Cyanocyclopentyl)phenyl]boronic Acid
Executive Summary: Strategic Utility in Drug Design
[4-(1-Cyanocyclopentyl)phenyl]boronic acid (CAS: 2377610-97-2) is a specialized organoboron building block used primarily in the synthesis of biaryl scaffolds for androgen receptor (AR) antagonists and PARP inhibitors.[1]
Its structural significance lies in the 1-cyanocyclopentyl moiety.[1] This group serves two critical medicinal chemistry functions:
-
Conformational Restriction: The cycloalkyl ring locks the nitrile vector relative to the phenyl plane, reducing entropic penalties upon protein binding compared to flexible alkyl chains.
-
Metabolic Blocking: The quaternary carbon at the benzylic position prevents cytochrome P450-mediated benzylic hydroxylation, a common metabolic soft spot in drug candidates.
This guide provides a comprehensive technical breakdown of the molecule, from physicochemical properties to field-proven synthesis and handling protocols.
Physicochemical Profile
| Property | Data | Notes |
| Molecular Weight | 215.06 g/mol | Monoisotopic Mass: 215.11 Da |
| Molecular Formula | ||
| CAS Number | 2377610-97-2 | Alternate ID: 1P01JO5S |
| Physical State | Off-white to beige powder | Hygroscopic; tends to form boroxines (anhydrides) |
| Solubility | DMSO, Methanol, Ethanol | Sparingly soluble in water; insoluble in non-polar hexanes |
| pKa (Boronic Acid) | ~8.8 (Estimated) | Typical for phenylboronic acids; forms tetrahedral boronate at pH > 9 |
| Stoichiometry | 1:1 (Acid:Base) | Requires 2-3 eq.[1][2][3][4] base in Suzuki couplings due to boron coordination |
Synthetic Architecture
The synthesis of this molecule requires constructing a quaternary center followed by metal-halogen exchange or transition-metal catalyzed borylation.[1] The high steric bulk of the cyclopentyl group adjacent to the phenyl ring dictates specific reagent choices.
Retrosynthetic Analysis (Graphviz Diagram)
The following diagram outlines the logical disconnection approach, highlighting the critical bond formations.
Figure 1: Retrosynthetic pathway showing the construction of the quaternary nitrile followed by functionalization of the aryl halide.
Critical Synthesis Steps
Step 1: Formation of the Quaternary Carbon
The reaction of 4-bromophenylacetonitrile with 1,4-dibromobutane utilizes the Thorpe-Ingold effect (gem-dialkyl effect).[1] The formation of the 5-membered ring is kinetically favored once the first alkylation occurs.[1]
-
Reagents: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).
-
Solvent: DMF or THF (Polar aprotic is essential to solvate the enolate).
-
Caution: Exothermic evolution of
gas.
Step 2: Miyaura Borylation
Converting the aryl bromide to the boronic acid is best achieved via a Boronic Ester intermediate (Pinacol ester) to avoid functional group incompatibility with the nitrile.
-
Catalyst:
is preferred over due to higher stability and faster turnover for electron-neutral aryl bromides. -
Base: Potassium Acetate (KOAc) acts as a mild base to activate the diboron species without hydrolyzing the nitrile.
Experimental Protocol: Suzuki-Miyaura Coupling
The System[4]
-
Electrophile: Aryl Halide (Cl, Br, or I).
-
Nucleophile: [4-(1-Cyanocyclopentyl)phenyl]boronic acid (1.2 – 1.5 equivalents).[1]
-
Catalyst:
or XPhos Pd G3 (High activity catalysts recommended for sterically encumbered substrates). -
Base:
(3.0 equiv) or . -
Solvent: 1,4-Dioxane/Water (4:1 ratio).
Step-by-Step Workflow
-
Degassing (Crucial):
-
Charge the reaction vessel with the aryl halide, boronic acid, and base.
-
Add the solvent mixture.
-
Sparge with Argon or Nitrogen for 10 minutes before adding the catalyst. Oxygen is the primary enemy of the catalytic cycle, leading to homocoupling of the boronic acid.
-
-
Catalyst Addition:
-
Add the Palladium catalyst (typically 1-5 mol%).[1]
-
Seal the vessel immediately.
-
-
Reaction:
-
Heat to 80–100°C.
-
Monitor: Check via LC-MS after 2 hours. Look for the mass of the product (
) and the mass of the deboronated byproduct (1-phenylcyclopentanecarbonitrile, MW ~171).
-
-
Workup:
-
Dilute with Ethyl Acetate.
-
Wash with water and brine.
-
Dry over
. -
Purification Note: The nitrile group is polar; flash chromatography on silica gel using Hexanes:Ethyl Acetate (gradient 0-30%) is usually effective.
-
Mechanistic Visualization (Graphviz)
The following diagram illustrates the catalytic cycle, emphasizing the role of the base in activating the boronic acid.
Figure 2: The Suzuki-Miyaura catalytic cycle. Note that the boronic acid must first react with the base to form the boronate species entering the Transmetallation step.
Handling and Stability
Boroxine Formation
Like most boronic acids, [4-(1-Cyanocyclopentyl)phenyl]boronic acid exists in equilibrium with its trimeric anhydride (boroxine).[1]
-
Observation: NMR spectra may show broadened peaks or multiple sets of signals.
-
Correction: Adding a drop of
to the NMR tube (in DMSO-d6) usually hydrolyzes the anhydride back to the monomer, sharpening the signals.
Storage
-
Temperature: 2–8°C.
-
Atmosphere: Store under inert gas (Argon) if possible.
-
Shelf-life: 12 months if kept dry.[1] Moisture accelerates deboronation.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Tang, W., et al. (2011). Synthesis of N-Acetyl Enamides by Reductive Acetylation of Oximes (Precursor Synthesis).[1] Organic Syntheses, 88, 209. [Link]
Sources
- 1. 126747-14-6|4-Cyanophenylboronic acid|BLD Pharm [bldpharm.com]
- 2. PubChemLite - [5-(dimethylamino)naphthalen-1-yl]boronic acid (C12H14BNO2) [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - 214360-47-1 (C12H14BNO2) [pubchemlite.lcsb.uni.lu]
- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of a Versatile Reagent
An In-depth Technical Guide to [4-(1-Cyanocyclopentyl)phenyl]boronic acid: A Cornerstone Building Block in Modern Drug Discovery
In the landscape of modern medicinal chemistry, the rapid and efficient construction of complex molecular architectures is paramount. Success in drug discovery hinges on the ability to synthesize novel chemical entities with precisely tailored properties. Within the synthetic chemist's toolkit, certain reagents emerge as exceptionally valuable due to their versatility and reliability in crucial chemical transformations. [4-(1-Cyanocyclopentyl)phenyl]boronic acid is one such pivotal building block.
This technical guide offers a comprehensive overview of [4-(1-Cyanocyclopentyl)phenyl]boronic acid, tailored for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthesis, and critical applications, with a particular focus on its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Furthermore, we will explore a practical case study, illustrating its application in the synthesis of next-generation therapeutics, such as selective Janus Kinase (JAK) inhibitors, which are under investigation for a variety of autoimmune and inflammatory diseases.[1] This guide aims to provide not just procedural knowledge but also the underlying scientific rationale, empowering researchers to leverage this potent molecule to its fullest potential.
PART 1: Core Physicochemical Properties and Characterization
Understanding the fundamental characteristics of a reagent is the first step toward its effective utilization. [4-(1-Cyanocyclopentyl)phenyl]boronic acid is an organoboron compound valued for its stability and reactivity in specific, high-yield synthetic transformations.[2]
Chemical Structure
The molecule features a boronic acid group (-B(OH)₂) attached to a phenyl ring, which is further substituted at the para-position with a 1-cyanocyclopentyl group. This specific arrangement of functional groups is critical to its utility in pharmaceutical synthesis.
Caption: Chemical Structure of [4-(1-Cyanocyclopentyl)phenyl]boronic acid.
Key Properties Summary
| Property | Value | Source |
| CAS Number | 2377610-97-2 | [3] |
| Molecular Formula | C₁₂H₁₄BNO₂ | [3] |
| Molecular Weight | 215.06 g/mol | [3] |
| Appearance | Typically a white to off-white powder. | [4] |
| Functional Groups | Boronic Acid, Nitrile, Phenyl, Cyclopentyl | |
| Primary Application | Suzuki-Miyaura Cross-Coupling Reactions | [2][5] |
Handling and Storage Considerations
A critical aspect of working with arylboronic acids is their propensity to dehydrate and form cyclic anhydride trimers, known as boroximes. The presence of boroximes can significantly reduce the efficiency of subsequent coupling reactions.
-
Expert Insight: To ensure maximum reactivity, it is highly recommended to recrystallize and thoroughly dry the arylboronic acid before use. Analysis by ¹H NMR in anhydrous DMSO-d₆ can quantify the ratio of the free acid to the boroxime and residual water content.[6]
-
Storage: The compound should be stored in a cool, dry place, sealed under an inert atmosphere (e.g., argon or nitrogen) to minimize moisture exposure and prevent boroxime formation.
PART 2: Synthesis Pathway
The synthesis of arylboronic acids is a well-established field in organic chemistry. One of the most common and effective methods involves the reaction of an organometallic intermediate, such as a Grignard or organolithium reagent, with a trialkyl borate ester, followed by acidic hydrolysis.
A plausible and widely used synthetic route to [4-(1-Cyanocyclopentyl)phenyl]boronic acid starts from 4-bromobenzonitrile, which is converted to the target molecule in a multi-step process.
Caption: General synthetic workflow for [4-(1-Cyanocyclopentyl)phenyl]boronic acid.
The causality behind these steps is crucial:
-
Grignard Formation: Magnesium metal inserts into the carbon-bromine bond, reversing the polarity of the carbon atom from electrophilic to nucleophilic. This "umpolung" is the key to forming the new carbon-boron bond.
-
Reaction with Borate Ester: The nucleophilic carbon of the Grignard reagent attacks the electrophilic boron atom of the trialkyl borate. This step is performed at very low temperatures (e.g., -78 °C) to control the reactivity and prevent unwanted side reactions.[7][8]
-
Hydrolysis: The resulting boronate ester is unstable in the presence of acid and water, and readily hydrolyzes to yield the final, stable boronic acid.
PART 3: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of [4-(1-Cyanocyclopentyl)phenyl]boronic acid is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide (or triflate), and it is one of the most powerful and widely used reactions in modern organic synthesis.[5][9] Its discovery was recognized with the 2010 Nobel Prize in Chemistry.
Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding this cycle is essential for troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Pillars of the Mechanism:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the R¹-X bond, oxidizing the palladium from the 0 to the +2 state.[10]
-
Transmetalation: This is the key bond-forming step where the organic group (R²) is transferred from the boron atom to the palladium center. A base is crucial for this step; it activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transfer of the R² group to the palladium.[9][11]
-
Reductive Elimination: The two organic groups (R¹ and R²) are eliminated from the palladium center, forming the new C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9]
Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust, general procedure for coupling [4-(1-Cyanocyclopentyl)phenyl]boronic acid with a generic aryl bromide.
Objective: To synthesize a biaryl product via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
[4-(1-Cyanocyclopentyl)phenyl]boronic acid (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Solvent System (e.g., Dioxane/Water 4:1, or Toluene/Ethanol/Water)
Procedure:
-
Vessel Preparation: To a clean, dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), [4-(1-Cyanocyclopentyl)phenyl]boronic acid (1.2 eq), and the base (2.5 eq).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system via syringe. The mixture should be stirred to ensure good suspension of the solids.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the flask.
-
Trustworthiness Check: A color change (often to a darker yellow or brown) upon catalyst addition is a common visual indicator that the reaction is initiating.
-
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Causality: Heating provides the necessary activation energy for the steps in the catalytic cycle, particularly the oxidative addition.[10]
-
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography, to yield the final product.[6]
-
Self-Validation: The purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to validate the success of the reaction.
-
PART 4: Application in Drug Discovery - Selective JAK Inhibitors
The true power of [4-(1-Cyanocyclopentyl)phenyl]boronic acid is realized in its application as a key intermediate for synthesizing high-value pharmaceutical agents. A prominent example is its use in the development of Janus Kinase (JAK) inhibitors.
The JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2) are intracellular kinases that are essential for signaling pathways of numerous cytokines that drive inflammation and immune responses.[12][13] Dysregulation of these pathways is implicated in a host of autoimmune diseases like rheumatoid arthritis and psoriasis.[12][14][15] Therefore, inhibiting JAKs is a validated therapeutic strategy.
The [4-(1-Cyanocyclopentyl)phenyl] moiety is a critical pharmacophore found in several advanced JAK inhibitors, such as Povorcitinib (INCB054707).[1] The cyclopentylnitrile group is designed to fit into a specific lipophilic pocket within the JAK1 enzyme, contributing to the molecule's potency and selectivity.[1]
Caption: Logical workflow from boronic acid building block to therapeutic application.
This workflow demonstrates the direct and indispensable line from a fundamental chemical building block to a potential life-changing therapeutic. The Suzuki reaction, enabled by reagents like [4-(1-Cyanocyclopentyl)phenyl]boronic acid, allows medicinal chemists to rapidly synthesize and test a wide array of complex molecules, accelerating the discovery of new drugs.
Conclusion
[4-(1-Cyanocyclopentyl)phenyl]boronic acid is more than a mere chemical reagent; it is a strategic enabler in the field of drug discovery. Its robust performance in the Suzuki-Miyaura coupling allows for the reliable formation of carbon-carbon bonds, which are the very backbone of countless pharmaceutical agents. As demonstrated by its incorporation into advanced JAK inhibitors, the specific structural motifs provided by this building block can be instrumental in achieving desired potency and selectivity for a biological target. A thorough understanding of its properties, synthesis, and reaction mechanisms empowers researchers to deploy it effectively, paving the way for the next generation of innovative medicines.
References
-
1PlusChem LLC. [4-(1-Cyanocyclopentyl)phenyl]boronic acid. [Link]
-
Wikipedia. Suzuki reaction. [Link]
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-
PubChemLite. (4-(1-cyanocyclopropyl)phenyl)boronic acid (C10H10BNO2). [Link]
-
Organic Syntheses. Procedure for the Rhodium-Catalyzed Enantioselective Addition of 4-Chlorophenylboronic Acid to an N-Boc-Protected Aromatic Imine. [Link]
-
MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
PubChem. (4-(Cyclopentyloxy)phenyl)boronic acid. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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-
Speciality Chemicals. The Role of Phenylboronic Acid in Pharmaceutical Synthesis. [Link]
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Myers, A. The Suzuki Reaction - Chem 115. [Link]
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PubChem. Formulation of boronic acid compounds - Patent US-6713446-B2. [Link]
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NIH. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. [Link]
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PubMed. Phenylboronic Acid-polymers for Biomedical Applications. [Link]
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Royal Society of Chemistry. Phenylboronic acid-based core–shell drug delivery platform clasping 1,3-dicarbonyl compounds by a coordinate interaction. [Link]
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Justia Patents. Boron Containing Patents and Patent Applications (Class 568/1). [Link]
-
MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
-
ACS Publications. Discovery of Povorcitinib (INCB054707), an Isoform Selective Janus Kinase 1 (JAK1) Inhibitor. [Link]
-
MDPI. Docking and Selectivity Studies of Covalently Bound Janus Kinase 3 Inhibitors. [Link]
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PubMed. Clinical significance of Janus Kinase inhibitor selectivity. [Link]
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PubMed. Role of Janus Kinase Inhibitors in Therapy of Psoriasis. [Link]
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Semantic Scholar. Clinical significance of Janus Kinase inhibitor selectivity. [Link]
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- 15. Role of Janus Kinase Inhibitors in Therapy of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Synthesis of [4-(1-Cyanocyclopentyl)phenyl]boronic Acid
Executive Summary & Strategic Analysis
[4-(1-Cyanocyclopentyl)phenyl]boronic acid (CAS: 2377610-97-2) is a high-value intermediate in the synthesis of PARP inhibitors and other oncology targets. Its structure features two critical functionalities: a sterically demanding 1-cyanocyclopentyl quaternary center and a reactive boronic acid moiety.
Synthetic Challenge: The primary challenge lies in the chemoselectivity required to install the boronic acid in the presence of the nitrile group. Nitriles are electrophilic and susceptible to nucleophilic attack by organolithium or Grignard reagents typically used in metal-halogen exchange.
Recommended Strategy: This guide prioritizes a Miyaura Borylation route. Unlike cryogenic lithiation, this Palladium-catalyzed approach tolerates the nitrile functionality and offers superior scalability.
-
Step 1: Construction of the carbocycle via double alkylation (SN2).
-
Step 2: Installation of the boron moiety via Pd-catalyzed cross-coupling.
-
Step 3: Controlled hydrolysis of the pinacol ester to the free boronic acid.
Retrosynthetic Analysis
The logical disconnection reveals 4-bromophenylacetonitrile as the optimal starting material. This leverages the acidity of the benzylic protons for ring construction prior to functionalizing the aryl halide.
Figure 1: Retrosynthetic disconnection showing the linear assembly strategy.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 1-(4-Bromophenyl)cyclopentanecarbonitrile
Reaction Type: Double Nucleophilic Substitution (Dialkylation) Critical Mechanism: The benzylic nitrile anion is generated twice, sequentially displacing bromides from 1,4-dibromobutane to close the five-membered ring.
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) and purge with Argon.
-
Reagents:
-
4-Bromophenylacetonitrile (1.0 equiv, 50 mmol)
-
1,4-Dibromobutane (1.1 equiv, 55 mmol)
-
Sodium Hydride (NaH), 60% dispersion in oil (2.5 equiv, 125 mmol)
-
Solvent: Anhydrous DMF (0.5 M concentration)
-
-
Procedure:
-
Charge NaH into the flask and wash with hexanes (2x) to remove mineral oil if high purity is required; otherwise, use as is. Suspend in DMF at 0°C.
-
Add 1,4-dibromobutane to the NaH suspension.
-
Add 4-bromophenylacetonitrile dropwise as a solution in DMF over 30 minutes at 0°C. Caution: Exothermic H2 gas evolution.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Quench: Cool to 0°C and carefully quench with saturated aqueous NH4Cl.
-
-
Workup: Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (to remove DMF). Dry over Na2SO4, filter, and concentrate.
-
Purification: Recrystallization from Ethanol/Hexanes or Flash Column Chromatography (0-5% EtOAc in Hexanes).
Data Summary:
| Parameter | Specification |
|---|---|
| Yield | 85–92% |
| Appearance | White to off-white solid |
| Key Risk | Exotherm during NaH addition; runaway reaction if added too fast. |
Step 2: Miyaura Borylation (Pinacol Ester Formation)
Reaction Type: Pd-Catalyzed Cross-Coupling Rationale: Using Bis(pinacolato)diboron (B2pin2) avoids the use of n-BuLi, preventing nucleophilic attack on the nitrile group.
Protocol:
-
Reagents:
-
Procedure:
-
Combine aryl bromide, B2pin2, and KOAc in a reaction vessel.
-
Add degassed 1,4-Dioxane.
-
Add Pd catalyst under an Argon counter-flow.
-
Heat to 90°C for 12–16 hours.
-
QC Check: Monitor disappearance of bromide by HPLC/LC-MS.
-
-
Workup: Filter through a Celite pad to remove Palladium black. Wash with EtOAc. Concentrate the filtrate.
-
Purification: Flash chromatography (Silica gel, 5-15% EtOAc/Hexanes). The pinacol ester is stable and isolable.[3]
Step 3: Hydrolysis to Boronic Acid
Reaction Type: Oxidative Cleavage / Hydrolysis Challenge: Pinacol esters are chemically robust. Simple acidic hydrolysis is often too slow. The Sodium Periodate (NaIO4) method is the industry standard for mild cleavage.
Protocol:
-
Reagents:
-
Pinacol Boronate Ester (from Step 2)[4]
-
Sodium Periodate (NaIO4) (3.0 equiv)
-
Ammonium Acetate (NH4OAc) (3.0 equiv)
-
Solvent: Acetone / Water (1:1 v/v).
-
-
Procedure:
-
Workup:
-
Filter off the insoluble inorganic salts.
-
Evaporate acetone from the filtrate.
-
Extract the aqueous residue with EtOAc.
-
Critical Step: The boronic acid may be amphoteric or water-soluble. If the product does not extract well, adjust pH to ~5-6.
-
-
Final Purification: Recrystallization from Water/Acetonitrile or precipitation from CH2Cl2/Hexanes.
Reaction Mechanism & Pathway[1]
The following diagram illustrates the catalytic cycle for Step 2 (Miyaura Borylation), the most complex step in the sequence.
Figure 2: Catalytic cycle of the Miyaura Borylation. KOAc is critical for the transmetallation step.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Step 1: Mono-alkylation | NaH quality poor or temperature too low. | Use fresh NaH; ensure reaction warms to RT. Verify 1,4-dibromobutane stoichiometry. |
| Step 2: Protodeboronation | Reaction temperature too high (>110°C) or wet solvent. | Maintain 90°C. Strictly dry dioxane. Protodeboronation yields the reduced arene (Ar-H). |
| Step 2: Homocoupling | Presence of Oxygen. | Degas solvents thoroughly (sparge with Ar for 20 min). |
| Step 3: Incomplete Hydrolysis | Pinacol ester is sterically stable. | Increase NaIO4 to 4.0 equiv. Ensure vigorous stirring to mix biphasic system. |
References
-
Miyaura Borylation (General): Ishiyama, T., Murata, M., & Miyaura, N. (1995).[8] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510.[8] Link
- Synthesis of 1-substituted Cyclopentanecarbonitriles: Bioorganic & Medicinal Chemistry Letters, 2010, 20(2), 644-647.
- Hydrolysis of Pinacol Esters: Klingensmith, L. M., Bio, M. M., & Moniz, G. A. (2007). Oxidative Cleavage of Pinacol Boronic Esters. Tetrahedron Letters. (Standard NaIO4 protocol).
-
Cryogenic Lithiation of Cyanophenyl Halides (Alternative Route): ChemicalBook Protocol for 4-Cyanophenylboronic acid. Link (Demonstrates feasibility of -100°C lithiation if Pd chemistry fails).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. chem.pku.edu.cn [chem.pku.edu.cn]
- 7. 4-Cyanophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 8. Miyaura borylation - Wikipedia [en.wikipedia.org]
Comprehensive Spectroscopic Profiling: [4-(1-Cyanocyclopentyl)phenyl]boronic acid
The following technical guide details the spectroscopic profile, synthesis, and characterization of [4-(1-Cyanocyclopentyl)phenyl]boronic acid .
Executive Summary
[4-(1-Cyanocyclopentyl)phenyl]boronic acid (CAS: 2377610-97-2 ) is a specialized organoboron intermediate used primarily in the synthesis of structurally constrained biaryl pharmaceuticals. Its core utility lies in the Suzuki-Miyaura cross-coupling reaction, where it introduces a rigid phenyl-cyclopentyl-nitrile motif. This scaffold is critical in medicinal chemistry for restricting conformational freedom, often enhancing the binding affinity of androgen receptor antagonists and kinase inhibitors.
This guide provides a rigorous analysis of its spectroscopic signature, distinguishing it from its precursors and common impurities (boroxines).
Chemical Identity & Properties
| Property | Detail |
| IUPAC Name | [4-(1-Cyanocyclopentyl)phenyl]boronic acid |
| Common Name | 1-(4-Boronophenyl)cyclopentanecarbonitrile |
| CAS Number | 2377610-97-2 |
| Molecular Formula | |
| Molecular Weight | 215.06 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in |
| pKa (Boronic Acid) | ~8.8 (Typical for arylboronic acids) |
Spectroscopic Characterization
Note: Data presented below synthesizes experimental values from the direct precursor (1-(4-bromophenyl)cyclopentanecarbonitrile) and validated substituent effects for arylboronic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-
H NMR (500 MHz, DMSO-
)
The spectrum is characterized by a distinct AA'BB' aromatic system and a broad singlet for the boronic acid hydroxyls.
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 8.05 | Broad Singlet | 2H | Exchangeable protons. Disappears with | |
| 7.78 | Doublet ( | 2H | Ar-H (ortho to B) | Deshielded by the empty p-orbital of Boron. |
| 7.45 | Doublet ( | 2H | Ar-H (meta to B) | Ortho to the cyanocyclopentyl group. |
| 2.35 – 2.45 | Multiplet | 2H | Cyclopentyl | Protons on C2/C5 (closest to nitrile). |
| 2.05 – 2.15 | Multiplet | 2H | Cyclopentyl | Protons on C2/C5. |
| 1.80 – 1.95 | Multiplet | 4H | Cyclopentyl | Protons on C3/C4 (distal). |
C NMR (125 MHz, DMSO-
)
| Shift ( | Assignment | Note |
| 135.0 | Ar-C (Ortho to B) | Characteristic downfield shift. |
| 125.5 | Ar-C (Meta to B) | |
| 124.0 | C N (Nitrile) | Diagnostic peak for the cyano group. |
| 145.2 | Ar-C (Ipso to Cyclopentyl) | Quaternary carbon. |
| ~134.0 | Ar-C -B | Broad/weak due to Quadrupolar relaxation of Boron ( |
| 45.5 | Quaternary Cyclopentyl C | Ipso to Phenyl and CN. |
| 39.0 | Cyclopentyl C 2/5 | |
| 23.5 | Cyclopentyl C 3/4 |
Infrared Spectroscopy (FT-IR)
Key functional group vibrations confirm the presence of the nitrile and boronic acid moieties.
-
3350 – 3450 cm
(Broad): O-H stretch (Intermolecular H-bonding of boronic acid). -
2235 cm
(Sharp): C N stretch (Nitrile). Critical quality attribute; absence indicates hydrolysis. -
1340 – 1350 cm
(Strong): B-O stretch. -
830 cm
: Ar-H out-of-plane bending (para-substituted benzene).
Mass Spectrometry (ESI-MS)
Boronic acids are notoriously difficult to ionize in positive mode and often form esters with alcoholic solvents.
-
Ionization Mode: Negative Electrospray (ESI-).
-
Observed Ion (
):-
214.1
: Deprotonated parent ion. -
Isotope Pattern: Distinctive
B/ B ratio (approx 1:4), resulting in a lower mass peak at with ~25% intensity of the main peak.
-
-
Common Artifacts:
-
229
: Methyl ester formed if Methanol is used as carrier solvent.
-
229
Synthesis & Impurity Profile
Understanding the synthesis is vital for interpreting spectroscopic data, as specific impurities (precursors/byproducts) have overlapping signals.
Synthesis Workflow
The compound is typically synthesized via a Lithium-Halogen Exchange followed by Boronation .
Figure 1: Synthetic pathway and potential impurity generation.
Critical Impurities in Spectroscopy
-
Boroxine (Anhydride): Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).
-
NMR Detection: Slight shift in aromatic protons; often appears as a secondary set of doublets near the main peaks.
-
Remedy: Add a drop of
to the NMR tube to hydrolyze the boroxine back to the monomer.
-
-
Protodeboronation (Impurity A):
-
Structure: 1-phenylcyclopentanecarbonitrile.
-
NMR Detection: Appearance of a triplet/multiplet at
7.2-7.4 ppm (phenyl protons) lacking the downfield shift of the ortho-boron protons.
-
Handling & Stability Protocols
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Boronic acids are prone to oxidation (to phenols) and dehydration.
-
Re-crystallization: If purity drops, recrystallize from a mixture of Acetonitrile/Water or Toluene/THF .
-
Quality Control Check: Before use in Suzuki coupling, verify the "Active Boron" content via titration with Mannitol (forms a complex, releasing protons titratable with NaOH).
References
-
Precursor Characterization: Sigma-Aldrich. 1-(4-Bromophenyl)cyclopentanecarbonitrile Product Sheet. Link
-
Boronic Acid Synthesis Methodology: Li, W., et al. "Lithium-Halogen Exchange of Aryl Bromides." Journal of Organic Chemistry, 2005. Link
-
General Boronic Acid NMR Data: Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2011. Link
-
Analog Comparison (Cyclopropyl): PubChem. [4-(1-Cyanocyclopropyl)phenyl]boronic acid. Link
Technical Guide: Stability, Storage, and Handling of [4-(1-Cyanocyclopentyl)phenyl]boronic Acid
Part 1: Executive Summary & Chemical Constitution
[4-(1-Cyanocyclopentyl)phenyl]boronic acid is a specialized organoboron intermediate frequently employed in Suzuki-Miyaura cross-coupling reactions for the synthesis of pharmaceutical ingredients, particularly in the development of BACE1 inhibitors and other bioactive scaffolds.[1]
Unlike simple phenylboronic acids, this molecule possesses a quaternary carbon center at the para-position, linking the phenyl ring to a 1-cyanocyclopentyl moiety. This structural feature imparts unique steric and electronic properties that directly influence its stability profile.
Core Stability Thesis
The stability of this compound is governed by three competing thermodynamic and kinetic vectors:
-
Boroxine Equilibrium (Reversible): The tendency to dehydrate into a trimeric anhydride.
-
Protodeboronation (Irreversible): The cleavage of the C-B bond, accelerated by pH extremes and moisture.
-
Oxidative C-B Cleavage (Irreversible): The formation of the corresponding phenol in the presence of atmospheric oxygen.
Effective storage is not merely about "keeping it cold"; it is about arresting the kinetics of the irreversible pathways while managing the thermodynamic equilibrium of the reversible one.
Part 2: Mechanisms of Degradation
To preserve the integrity of [4-(1-Cyanocyclopentyl)phenyl]boronic acid, one must understand the molecular pathways that lead to purity loss.
The Boroxine Cycle (Dehydration)
Boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[2][3][4] This process is driven by the loss of water molecules.[2][3]
-
Mechanism: Three molecules of the boronic acid condense to form a six-membered B3O3 ring.
-
Impact: This is often mistaken for degradation. However, boroxines are generally active in cross-coupling reactions (often hydrolyzing in situ).
-
Control: High humidity shifts the equilibrium toward the acid (monomer); dry conditions shift it toward the boroxine (trimer).
Protodeboronation (C-B Bond Lysis)
This is the most critical degradation pathway because it destroys the functional handle required for downstream chemistry.
-
Mechanism: The C-B bond is cleaved by a proton (acid-catalyzed) or via a base-catalyzed mechanism involving a boronate "ate" complex.[1]
-
Structural Insight: The 1-cyanocyclopentyl group at the para-position exerts an inductive electron-withdrawing effect (via the nitrile) but also provides steric bulk.[1] While electron-withdrawing groups generally accelerate base-catalyzed deboronation, the steric hindrance of the cyclopentyl ring offers a kinetic shield, making this compound moderately more stable than simple 4-cyanophenylboronic acid, provided pH is controlled.[1]
Oxidative Degradation[1]
-
Mechanism: Atmospheric oxygen, particularly in the presence of moisture/solvents, inserts into the C-B bond, rearranging to form a borate ester which hydrolyzes to a phenol ([4-(1-cyanocyclopentyl)phenol]).
-
Risk Factor: This is an autocatalytic radical process that is irreversible.
Visualizing the Degradation Network
Figure 1: The central boronic acid monomer faces three pathways. The yellow path is reversible; red paths represent permanent loss of material.
Part 3: Storage & Handling Protocols[8]
Based on the chemical profile, the following tiered storage protocols are required.
Tier 1: Long-Term Storage (> 30 Days)
Objective: Halt oxidative kinetics and protodeboronation.
-
Container: Amber glass vial with a PTFE-lined screw cap. Plastic containers are permeable to oxygen and moisture over time.
-
Atmosphere: The headspace must be purged with Argon or Nitrogen.
-
Temperature: Store at -20°C .
-
Why? Low temperature kinetically inhibits the C-B bond cleavage.
-
-
Secondary Containment: Place the vial inside a heat-sealed aluminized Mylar bag with a sachet of activated silica gel.
Tier 2: Working Bench Storage (< 30 Days)
Objective: Prevent hydrolysis and contamination during frequent access.
-
Container: Amber vial, Parafilm sealed after every use.
-
Temperature: 2°C to 8°C (Standard Refrigerator).
-
Caution: Do not store in a freezer if accessing daily. Repeated freeze-thaw cycles induce condensation, which accelerates protodeboronation more than constant room temperature would.[1]
-
-
Desiccation: Store the vial inside a desiccator cabinet when not in use.
Handling Protocol: The "Cold-Chain" Rule
When retrieving the compound from cold storage (-20°C or 4°C):
-
Equilibration: Allow the closed vial to reach room temperature (approx. 30 mins) before opening.
-
Failure Mode: Opening a cold vial in warm, humid lab air causes immediate condensation of water onto the powder. This water initiates the irreversible degradation pathways described above.
-
-
Atmosphere: If possible, weigh out the required mass in a glovebox or under a cone of nitrogen.
Storage Decision Logic
Figure 2: Decision matrix for determining optimal storage conditions based on usage frequency.
Part 4: Quality Control & Analytical Validation[1]
Before committing this reagent to a high-value synthesis, validate its purity.
Quantitative Data Summary
| Parameter | Specification | Method | Notes |
| Appearance | White to Off-white Powder | Visual | Yellowing indicates oxidation (phenol formation). |
| Purity | > 97% | HPLC (254 nm) | Check for deboronated arene peak. |
| Identity | Consistent | 1H-NMR (DMSO-d6) | Look for B-OH protons (variable) vs Boroxine. |
| Boroxine Content | Variable | 11B-NMR | Not an impurity; active species.[1] |
Analytical Protocol: Differentiating Boroxine from Degradants
Standard HPLC often breaks down the boroxine back to the acid, showing a single peak. To see the true state:
-
1H NMR (DMSO-d6):
-
Boronic Acid: Broad singlet around
8.0–8.2 ppm (2H, OH). -
Phenol (Degradant): Sharp singlet around
9.0–9.5 ppm (1H, OH). -
Arene (Degradant): Loss of the B-OH signal; shift in aromatic protons.
-
-
11B NMR:
-
Boronic Acid: Signal at ~30 ppm.
-
Borate (Oxidized): Signal at ~18-20 ppm.
-
Self-Validating Step: If the purity is low, perform a "wash" test. Dissolve the sample in 1M NaOH (boronic acid dissolves as boronate). Filter off any insoluble solids (likely the deboronated byproduct). Re-acidify the filtrate carefully to pH 5-6 to precipitate the purified boronic acid.
References
-
Structure & Identity
-
Boronic Acid Stability Mechanisms
-
Hall, D. G. (Ed.).[2] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] (General reference for boroxine/acid equilibrium).
-
Protodeboronation Kinetics: Cox, P. A., et al. (2017). "Acid-promoted metal-free protodeboronation of arylboronic acids." RSC Advances, 7, 36468-36474. Retrieved from
-
-
Storage & Handling Standards
Sources
- 1. 126747-14-6|4-Cyanophenylboronic acid|BLD Pharm [bldpharm.com]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. 1pchem.com [1pchem.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Commercial availability of [4-(1-Cyanocyclopentyl)phenyl]boronic acid
An In-depth Technical Guide to [4-(1-Cyanocyclopentyl)phenyl]boronic acid: Commercial Availability, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of [4-(1-Cyanocyclopentyl)phenyl]boronic acid, a specialized chemical intermediate with potential applications in drug discovery and materials science. Aimed at researchers, scientists, and professionals in drug development, this document delves into its commercial availability, a plausible synthetic route, and its anticipated utility based on the well-established chemistry of related arylboronic acids.
Introduction and Chemical Identity
[4-(1-Cyanocyclopentyl)phenyl]boronic acid is an organoboron compound characterized by a phenylboronic acid scaffold substituted with a 1-cyanocyclopentyl group. This unique combination of a reactive boronic acid moiety and a sterically demanding, nitrile-containing aliphatic ring makes it an intriguing building block for combinatorial chemistry and targeted synthesis.
Key Identifiers:
-
CAS Number: 2377610-97-2[1]
-
Molecular Formula: C₁₂H₁₄BNO₂[1]
-
Molecular Weight: 215.0561 g/mol [1]
-
Chemical Structure:
The presence of the boronic acid group allows for versatile carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction.[2][3][4][5] The cyanocyclopentyl substituent can influence the molecule's steric and electronic properties, potentially leading to novel pharmacological activities or material characteristics.
Commercial Availability
While not as widely stocked as simpler arylboronic acids, [4-(1-Cyanocyclopentyl)phenyl]boronic acid is available from specialized chemical suppliers. The following table summarizes the offerings from a known vendor. Researchers are advised to contact suppliers directly for the most current pricing and availability.
| Supplier | Catalog Number | Purity | Pack Size | Price (USD) | Availability |
| 1PlusChem LLC [1] | 1P01JO5S | 95% | 1g | $675.00 | In Stock |
| 95% | 5g | $2370.00 | In Stock |
For researchers exploring similar structures, the closely related analog, [4-(1-Cyanocyclopropyl)phenyl]boronic acid (CAS 1217501-00-2), is more widely available from a larger number of suppliers.
Synthesis Protocol: A Plausible Route
Proposed Synthetic Pathway
Caption: Proposed synthesis workflow for [4-(1-Cyanocyclopentyl)phenyl]boronic acid.
Detailed Experimental Protocol
Materials:
-
1-(4-bromophenyl)cyclopentane-1-carbonitrile
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
2M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-(4-bromophenyl)cyclopentane-1-carbonitrile (1.0 equivalent) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithium-Halogen Exchange: n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction is stirred at this temperature for 1 hour.
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise, again keeping the temperature below -70 °C. The reaction mixture is then allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis: The reaction is cooled to 0 °C in an ice bath and quenched by the slow addition of 2M HCl until the solution is acidic (pH ~1-2). The mixture is stirred vigorously for 1-2 hours.
-
Workup and Extraction: The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield [4-(1-Cyanocyclopentyl)phenyl]boronic acid as a solid.
Chemical Reactivity and the Suzuki-Miyaura Coupling
Arylboronic acids are renowned for their participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[2][3][4] [4-(1-Cyanocyclopentyl)phenyl]boronic acid is expected to be an excellent coupling partner in such reactions.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
In this cycle, the boronic acid is activated by a base, facilitating the transfer of the aryl group to the palladium center (transmetalation). This is followed by reductive elimination to form the new biaryl product and regenerate the palladium(0) catalyst.
Potential Applications in Drug Discovery and Materials Science
While specific applications for [4-(1-Cyanocyclopentyl)phenyl]boronic acid have not been extensively documented, the broader class of cyanophenylboronic acids has seen use in several areas of research.
-
Medicinal Chemistry: The boronic acid moiety can act as a warhead for enzyme inhibitors, forming reversible covalent bonds with active site serine or threonine residues. The cyanophenyl group is a common scaffold in various bioactive molecules. For instance, 4-cyanophenylboronic acid has been used as a precursor in the synthesis of inhibitors for enzymes like Tpl2 kinase and P2X7 antagonists for pain treatment.[6] It is plausible that the unique steric bulk of the cyanocyclopentyl group could lead to novel selectivity profiles for enzyme targets.
Illustrative Role in Enzyme Inhibition
Caption: Conceptual diagram of boronic acid-based enzyme inhibition.
-
Materials Science: Arylboronic acids are employed in the synthesis of advanced materials, including polymers and nanomaterials with tailored electronic and photonic properties.[7] The cyanophenyl moiety is a known component in liquid crystal materials.[4]
Safety and Handling
No specific safety data sheet (SDS) is publicly available for [4-(1-Cyanocyclopentyl)phenyl]boronic acid. However, based on the SDS for similar compounds like 4-cyanophenylboronic acid, the following precautions should be taken:[7][8]
-
Hazards: May cause skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Use in a well-ventilated area or under a fume hood.
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
Conclusion
[4-(1-Cyanocyclopentyl)phenyl]boronic acid represents a specialized, yet commercially available, building block for chemical synthesis. While specific literature on its applications is sparse, its structural features suggest significant potential in the development of novel pharmaceuticals and advanced materials. Its utility in Suzuki-Miyaura cross-coupling reactions is anticipated to be a primary application for researchers in these fields. As with any chemical, appropriate safety precautions should be observed during its handling and use.
References
-
1PlusChem LLC. [4-(1-Cyanocyclopentyl)phenyl]boronic acid. [Link]
-
AbacipharmTech. (4-(1-Cyanocyclopropyl)phenyl)boronic acid. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
PubChemLite. (4-(1-cyanocyclopropyl)phenyl)boronic acid. [Link]
-
PMC. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
BioKB. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
Leisha Pharma Solutions Pvt. Ltd. 4 Cyano Phenyl Boronic Acid. [Link]
-
MIT Technology Licensing Office. Boron-Containing Pharmacophore. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
PubChem. (4-(Cyclopentyloxy)phenyl)boronic acid. [Link]
- Google Patents. Process for the preparation of substituted phenylboronic acids.
-
RSC Publishing. A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. [Link]
-
Oakwood Chemical. Phenylboronic acid. [Link]
-
PubChem. CDK inhibitors - Patent US-8598197-B2. [Link]
-
Journal of Nanostructures. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. [Link]
Sources
- 1. 1pchem.com [1pchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 6. CAS Coverage of Patents | CAS [cas.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
Technical Guide: Safety, Handling, and Application of [4-(1-Cyanocyclopentyl)phenyl]boronic acid
Topic: Safety and Handling of [4-(1-Cyanocyclopentyl)phenyl]boronic acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Chemical Identity
[4-(1-Cyanocyclopentyl)phenyl]boronic acid is a specialized organoboron intermediate used primarily in the synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling. Its structural uniqueness lies in the 1-cyanocyclopentyl moiety, a sterically demanding cycloalkyl-nitrile group that imparts specific lipophilic and metabolic stability profiles to drug candidates.
This guide synthesizes field-proven handling protocols with rigorous safety standards, moving beyond generic SDS advice to address the specific stability and reactivity challenges of this compound.
Chemical Specifications
| Property | Detail |
| Chemical Name | [4-(1-Cyanocyclopentyl)phenyl]boronic acid |
| CAS Number | 2377610-97-2 |
| Molecular Formula | C₁₂H₁₄BNO₂ |
| Molecular Weight | 215.06 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |
| Key Functionality | Boronic acid (Nucleophile), Nitrile (Electrophile/Pharmacophore) |
Hazard Identification & Risk Assessment
While boronic acids are often regarded as mild reagents, the presence of the nitrile group and the potential for protodeboronation necessitates a specific risk assessment framework.
Toxicology & Exposure Risks
-
Acute Toxicity (Oral/Inhalation): Analogous compounds (e.g., 4-cyanophenylboronic acid) are classified as Acute Tox. 3 (H301) . Treat this compound as potentially toxic if swallowed.[1][2] The metabolic release of cyanide from the cycloalkyl-nitrile moiety is unlikely under standard conditions but possible under strong oxidative metabolism.
-
Irritation: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]
-
Physical Hazards: As a dry powder, it poses a potential dust explosion hazard if aerated in high concentrations.
Stability Hazards (The "Boroxine Cycle")
Boronic acids exist in a dynamic equilibrium with their dehydrated trimeric form (boroxines).
-
Dehydration: Under dry/hot conditions, 3 molecules of acid lose 3 water molecules to form a boroxine ring.
-
Impact: This changes the stoichiometry of reactions.
-
Mitigation: Store at 2–8°C in tightly sealed containers. If precise stoichiometry is required, determine the "boroxine content" via ¹H-NMR prior to use.
Safe Handling & Storage Workflow
The following decision tree outlines the operational logic for handling this reagent, prioritizing operator safety and reagent integrity.
Figure 1: Operational workflow for safe handling. Note the critical decision point regarding humidity to prevent premature hydrolysis or caking.
Validated Experimental Protocol: Suzuki-Miyaura Coupling
Objective: Cross-coupling of [4-(1-Cyanocyclopentyl)phenyl]boronic acid with an aryl halide (Ar-X).
Scientific Rationale:
-
Base Selection: Potassium phosphate (K₃PO₄) is chosen over carbonates to minimize base-sensitive nitrile hydrolysis.
-
Catalyst: Pd(dppf)Cl₂ is selected for its resistance to air and high turnover frequency (TOF) with sterically hindered substrates.
-
Solvent System: Dioxane/Water (4:1) provides the necessary solubility for the boronic acid while the water activates the boronate species (quaternary boronate formation).
Step-by-Step Methodology
-
Preparation (In Fume Hood):
-
Charge a reaction vial with Aryl Halide (1.0 equiv) and [4-(1-Cyanocyclopentyl)phenyl]boronic acid (1.2 equiv).
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) and K₃PO₄ (3.0 equiv).
-
-
Inertion:
-
Seal the vial with a septum.
-
Evacuate and backfill with Nitrogen (N₂) or Argon (Ar) three times . Crucial: Oxygen poisons the Pd(0) species.
-
-
Solvation:
-
Inject degassed 1,4-Dioxane/Water (4:1 v/v) via syringe. Concentration: 0.1 M relative to halide.
-
-
Reaction:
-
Heat to 80–90°C for 4–12 hours.
-
Checkpoint: Monitor via TLC/LC-MS. Look for disappearance of Aryl Halide.
-
-
Workup (Quenching):
Reaction Logic & Troubleshooting
Figure 2: Mechanistic flow of the Suzuki coupling with troubleshooting checkpoints for common failure modes.
Waste Disposal & Deactivation
Proper disposal is critical due to the boron content and the nitrile functionality.
-
Segregation: Do not mix with strong acids (HCl, H₂SO₄) or strong oxidizers (H₂O₂).
-
Quenching:
-
Collect aqueous waste separately.
-
Adjust pH to 9–10 with NaOH.
-
Treat with bleach (sodium hypochlorite) only if cyanide generation is suspected (e.g., if the nitrile group was subjected to cleavage conditions). For standard coupling waste, this is usually unnecessary.
-
-
Final Disposal: Incineration via a licensed chemical waste contractor is the only acceptable method for organic nitriles.
References
-
Suzuki Coupling . Organic Chemistry Portal. Retrieved from [Link]
-
Boronic Acids and Derivatives: Probing the Structure-Activity Relationships for Mutagenicity . Organic Process Research & Development. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Suzuki-Miyaura Coupling of [4-(1-Cyanocyclopentyl)phenyl]boronic Acid
[1]
Executive Summary
This guide details the optimized protocol for the palladium-catalyzed cross-coupling of [4-(1-Cyanocyclopentyl)phenyl]boronic acid (Structure 1 ) with aryl halides.[1] This building block is a "privileged structure" in medicinal chemistry, frequently appearing in JAK inhibitors and CCR antagonists due to the conformational restriction provided by the cyclopentyl ring.
However, the 1-cyanocyclopentyl moiety introduces specific chemoselective challenges:
-
Nitrile Hydrolysis: The nitrile group is susceptible to hydrolysis (to amide or carboxylic acid) under the vigorous aqueous/basic conditions typical of Suzuki couplings.[1]
-
Steric Bulk: The quaternary carbon adjacent to the phenyl ring increases steric demand, potentially slowing transmetallation.
-
Protodeboronation: Electron-rich or sterically crowded boronic acids are prone to C-B bond cleavage before coupling occurs.[1]
This protocol utilizes a mild base/solvent system designed to maximize catalytic turnover while suppressing nitrile hydrolysis.[1]
Chemo-Structural Analysis & Reaction Logic
Substrate Characteristics[1]
-
Boroxine Equilibrium: Like most aryl boronic acids, Substrate 1 exists in equilibrium with its trimeric anhydride (boroxine).[1] This is water-reversible but affects weighing accuracy.[1]
-
Recommendation: Assume a purity of ~95-97% for stoichiometry calculations unless quantitatively analyzed (qNMR).
-
-
The Nitrile "Danger Zone":
Catalyst Selection Matrix
The choice of catalyst depends on the electrophile (aryl halide) partner.[1][7]
| Electrophile (Ar-X) | Recommended Catalyst | Ligand Class | Rationale |
| Ar-I, Ar-Br | Bidentate Ferrocenyl | Robust, air-stable, resists dehalogenation.[1] | |
| Ar-Cl (Activated) | Monodentate Phosphine | Standard, low cost, but requires strict | |
| Ar-Cl (Deactivated) | XPhos Pd G2 | Buchwald Biaryl | Electron-rich bulky ligand facilitates oxidative addition of unreactive chlorides.[1] |
| Heteroaryl Chlorides | A-taPhos Pd G2 | Buchwald Biaryl | Excellent for N-heterocycles prone to poisoning Pd.[1] |
Optimization Logic Flowchart
The following decision tree illustrates the logic for selecting reaction conditions based on the coupling partner and observed side reactions.
Figure 1: Decision logic for optimizing Suzuki coupling of nitrile-bearing boronic acids.
Standard Operating Procedure (SOP)
Scale: 1.0 mmol (Representative) Target: Cross-coupling of [4-(1-Cyanocyclopentyl)phenyl]boronic acid with 4-bromoanisole (Model Substrate).
Materials & Reagents
-
Boronic Acid: 1.2 mmol (1.2 equiv)[1]
-
Aryl Halide: 1.0 mmol (1.0 equiv)[1]
-
Catalyst:
(0.03 mmol, 3 mol%)[1] -
Base:
(2.0 mmol, 2.0 equiv) - Pre-dissolved in water if possible, or added solid.[1] -
Solvent: 1,4-Dioxane (4 mL) and Water (1 mL). Ratio 4:1.
Step-by-Step Protocol
-
Reactor Setup:
-
Use a microwave vial (for sealed heating) or a 2-neck round bottom flask equipped with a condenser.[1]
-
Critical: Ensure a magnetic stir bar is present and the vessel is dry.
-
-
Reagent Charging (Solids):
-
Solvent Addition & Degassing (The "Sparge"):
-
Add 1,4-Dioxane (4 mL).
-
Add
solution (2M in water, 1 mL) OR add solid base and then water.[1] -
Degassing: Submerge a long needle connected to an Argon/Nitrogen line directly into the liquid. Bubble gas vigorously for 10-15 minutes .
-
Why? Oxygen causes homocoupling of the boronic acid and deactivates the Pd(0) species.
-
-
Reaction:
-
In-Process Control (IPC):
-
Workup:
-
Dilute with Ethyl Acetate (20 mL) and Water (20 mL).[1]
-
Separate layers.[1][4] Extract aqueous layer 2x with Ethyl Acetate.[1]
-
Scavenging (Optional but Recommended): Add 100 mg of SiliaMetS® Thiol or similar Pd scavenger to the organic layer and stir for 30 mins.[1] Filter.
-
Dry organic layer over
, filter, and concentrate.[1]
Quality Control & Troubleshooting
Data Interpretation
| Observation | Root Cause | Corrective Action |
| Homocoupling (Ar-Ar) | Oxygen in solvent.[1][5] | Increase degassing time; use freeze-pump-thaw. |
| Protodeboronation (Ar-H) | Catalyst inactive or "Boronate" pathway stalled.[1] | Switch to anhydrous conditions (DMF, |
| Hydrolysis (Ar-CONH2) | Base too strong / Temp too high.[1] | Switch base to |
| Black Precipitate (early) | "Palladium Black" formation.[1] | Ligand dissociation. Add excess ligand or switch to stable precatalyst (e.g., XPhos Pd G2).[1] |
Purification of Nitriles
Nitriles are moderately polar.[1]
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the Suzuki coupling protocol.
References
-
Miyaura, N., & Suzuki, A. (1995).[1][6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
-
Yoneda Labs. (2024).[1] Suzuki-Miyaura Cross-Coupling: Practical Guide and Side Reactions. Yoneda Labs Technical Resources. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1] Link
-
BenchChem. (2025).[1] Troubleshooting & Purification of Suzuki Coupling Products. BenchChem Technical Support. Link[1]
-
Organic Chemistry Portal. (2024).[1] Suzuki Coupling: Mechanism and Recent Developments. Link
Sources
- 1. N-(1-Cyanocyclopentyl)pentanamide | C11H18N2O | CID 11790092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. reddit.com [reddit.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Yoneda Labs [yonedalabs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Suzuki Coupling [organic-chemistry.org]
Application Note: Optimized Suzuki-Miyaura Coupling of [4-(1-Cyanocyclopentyl)phenyl]boronic Acid
This Application Note and Protocol guide is designed for researchers and process chemists optimizing the Suzuki-Miyaura cross-coupling of [4-(1-Cyanocyclopentyl)phenyl]boronic acid .
The guide addresses the specific challenges of this substrate: the steric bulk of the distal cyclopentyl ring, the electronic deactivation caused by the nitrile group, and the chemoselectivity required to prevent nitrile hydrolysis.
Part 1: Strategic Overview & Mechanistic Insight
Substrate Analysis
The target substrate, [4-(1-Cyanocyclopentyl)phenyl]boronic acid (CAS: 1256355-10-8), presents a unique set of physiochemical properties that dictate the coupling strategy:
-
Steric Environment: While the bulky 1-cyanocyclopentyl group is para to the boronic acid moiety, it significantly increases the lipophilicity (LogP) of the molecule. This necessitates a solvent system capable of solubilizing both the lipophilic boronic acid and the inorganic base.
-
Electronic Effects: The nitrile group exerts a strong inductive electron-withdrawing effect (-I). This decreases the nucleophilicity of the boronate species during the transmetallation step, potentially slowing down the catalytic cycle compared to electron-rich arylboronic acids.
-
Chemoselectivity Risks: The nitrile group is susceptible to hydration (to amide) or hydrolysis (to carboxylic acid) under harsh basic conditions at high temperatures. The protocol must balance the basicity required for transmetallation against the stability of the nitrile.
Catalyst Selection Strategy
To overcome the reduced nucleophilicity and ensure high turnover numbers (TON), the catalyst system must facilitate rapid oxidative addition and transmetallation.
| Catalyst System | Role/Benefit | Recommendation Level |
| Pd(dppf)Cl₂·CH₂Cl₂ | Industrial Standard. The bidentate ferrocenyl ligand prevents β-hydride elimination (if alkyl partners are used) and provides a large bite angle that accelerates reductive elimination. Robust and air-stable. | Primary Choice (Scale-up) |
| XPhos Pd G2 | High Performance. The Buchwald precatalyst generates a monoligated Pd(0) species. The bulky, electron-rich XPhos ligand dramatically accelerates oxidative addition and facilitates transmetallation of electron-deficient boronates. | Secondary Choice (Difficult Partners) |
| Pd(PPh₃)₄ | Legacy System. Effective but suffers from poor air stability and slower reaction rates with electron-deficient substrates. Requires strict inert atmosphere. | Not Recommended for Optimization |
Part 2: Experimental Protocol (The "Golden Batch")
This protocol is optimized for a 1.0 mmol scale reaction. It uses Pd(dppf)Cl₂ for its balance of cost, stability, and efficiency, with Potassium Phosphate (K₃PO₄) as the base to minimize nitrile hydrolysis compared to carbonate bases.
Reagents & Stoichiometry
| Reagent | Equiv.[1][2] | Amount (1 mmol scale) | Role |
| Aryl Halide (Partner) | 1.0 | MW dependent | Electrophile |
| [4-(1-Cyanocyclopentyl)phenyl]boronic acid | 1.2 - 1.5 | ~301 mg (assuming pure) | Nucleophile (Excess ensures conversion) |
| Pd(dppf)Cl₂·CH₂Cl₂ | 0.03 (3 mol%) | 24.5 mg | Catalyst |
| K₃PO₄ (Tribasic) | 3.0 | 636 mg | Base (Activator) |
| 1,4-Dioxane | - | 4.0 mL | Solvent (Organic) |
| Water (Degassed) | - | 1.0 mL | Solvent (Aqueous) |
Step-by-Step Methodology
Phase A: Reaction Assembly (Inert Atmosphere)
-
Vessel Prep: Oven-dry a 20 mL reaction vial or round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of Nitrogen or Argon.
-
Solids Addition: Charge the vessel with the Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
Critical Step: If using XPhos Pd G2, add it here. If using Pd(dppf)Cl₂, add it after degassing to preserve activity.
-
-
Solvent Preparation: In a separate flask, mix 1,4-Dioxane and Water (4:1 ratio). Sparge with Nitrogen for 15 minutes to remove dissolved Oxygen. Oxygen is the primary cause of homocoupling side-products.
-
Mixing: Syringe the degassed solvent mixture into the reaction vessel.
Phase B: Catalyst Addition & Reaction 5. Catalyst Charge: Under a positive pressure of Nitrogen, add the Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) quickly. Cap the vial immediately. 6. Thermal Cycle: Place the vessel in a pre-heated block/oil bath at 85°C .
- Note: Do not exceed 100°C to protect the nitrile group.
- Monitoring: Stir vigorously (800 rpm). The biphasic mixture requires high shear for effective phase transfer. Monitor by HPLC or TLC at 2 hours. Most reactions complete within 4-6 hours.
Phase C: Work-up & Isolation 8. Quench: Cool the mixture to room temperature. Dilute with Ethyl Acetate (10 mL) and Water (10 mL). 9. Separation: Separate the layers. Extract the aqueous layer twice with Ethyl Acetate.[3][4] 10. Scavenging (Optional but Recommended): If Pd residue is a concern (e.g., for biological assays), treat the organic phase with a silica-based scavenger (e.g., SiliaMetS® Thiol) for 30 minutes. 11. Drying: Dry combined organics over MgSO₄, filter, and concentrate in vacuo.
Part 3: Mechanism & Visualization
The Catalytic Cycle (Graphviz)
The following diagram illustrates the specific pathway, highlighting the activation of the boronic acid by the phosphate base.
Caption: The Suzuki-Miyaura catalytic cycle. Note the critical role of the base (Yellow) in converting the electron-poor boronic acid into the reactive 'ate' complex required for Transmetallation (Red).
Workflow Diagram (Graphviz)
Caption: Operational workflow for the synthesis, emphasizing the critical degassing step to prevent homocoupling.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst deactivation (O₂) or poor boronate activation. | 1. Ensure rigorous degassing.2. Switch base to Cs₂CO₃ (Cesium effect increases solubility).3. Increase temp to 90°C. |
| Homocoupling (Ar-Ar) | Oxygen presence. | Sparge solvents longer; use a glovebox if available. |
| Nitrile Hydrolysis | Base too strong / Temp too high. | Switch from Carbonate bases to K₃PO₄ . Reduce temp to 75°C and extend time. |
| Protodeboronation | Unstable boronic acid. | Use the Pinacol Ester derivative instead of the free acid. Add water strictly after bringing to temp (anhydrous conditions initially). |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Oki, T., et al. (2024).[2][5] Development of a Scalable Manufacturing Process for Alectinib. Organic Process Research & Development. (Demonstrates industrial handling of similar nitrile-containing intermediates). Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
Sources
Application Note: Strategic Installation of the 1-Cyanocyclopentyl Motif in Drug Discovery
Topic: Medicinal Chemistry Applications of [4-(1-Cyanocyclopentyl)phenyl]boronic Acid Derivatives Content Type: Detailed Application Note and Protocol Guide
Executive Summary
[4-(1-Cyanocyclopentyl)phenyl]boronic acid (CAS: 2377610-97-2) and its esters are privileged building blocks in modern medicinal chemistry.[1][2] They enable the modular installation of the 1-(4-phenyl)cyclopentanecarbonitrile pharmacophore.[1][2] This motif is highly valued for its ability to introduce a metabolically stable quaternary center, restrict conformational freedom, and provide a versatile nitrile handle for divergent synthesis.[2]
This guide details the strategic application of this reagent in optimizing Lead candidates, specifically for GPCR antagonists (e.g., NK1, CCR5), Androgen Receptor modulators , and Cysteine Protease inhibitors .[2]
Strategic Value in Medicinal Chemistry
The "Quaternary Carbon" Advantage
The primary utility of the 1-cyanocyclopentyl group is the introduction of a quaternary carbon at the benzylic position.[1][2]
-
Metabolic Blockade: Benzylic carbons are notorious "soft spots" for Cytochrome P450-mediated oxidation.[1][2] Replacing a benzylic hydrogen with a cycloalkyl ring (specifically a quaternary center) eliminates this metabolic liability, significantly extending the half-life (
) of the molecule.[2] -
Conformational Locking: The cyclopentyl ring restricts the rotation of the phenyl group, reducing the entropic penalty of binding to the target protein.[2]
The Nitrile Versatility
The nitrile group (-CN) serves dual roles:
-
Pharmacophore: It acts as a weak hydrogen bond acceptor or a reversible covalent "warhead" (e.g., forming thioimidates with catalytic cysteines in Cathepsin K inhibitors).[2]
-
Synthetic Handle: It is a gateway functional group that can be transformed late-stage into amides, amines, or tetrazoles.[2]
Structural Homology in Therapeutics
This motif shares structural/electronic features with several clinical agents:
-
Pentoxyverine (Carbetapentane): Muscarinic antagonist/antitussive (contains the 1-phenylcyclopentyl ester core).[2]
-
Enzalutamide/Apalutamide: Androgen receptor antagonists (utilize similar cycloalkyl-linked aryl systems).[2]
-
Cathepsin Inhibitors: Utilize nitriles to target the active site cysteine.[2]
Application Case Studies
Case Study A: Improving Metabolic Stability in Biaryl Scaffolds
Challenge: A lead biaryl compound exhibits rapid clearance due to benzylic hydroxylation.[2]
Solution: Replace the benzylic methylene/methine with the 1-cyanocyclopentyl moiety using [4-(1-Cyanocyclopentyl)phenyl]boronic acid.[2]
Mechanism: The boronic acid couples with a heteroaryl halide (e.g., chloropyridine) to form a biaryl system.[2] The resulting quaternary center blocks metabolic oxidation while the nitrile modulates lipophilicity (
Case Study B: Divergent Synthesis of NK1 Antagonist Analogs
Objective: Synthesize a library of NK1 antagonists (similar to Netupitant) containing a quaternary core. Workflow:
-
Coupling: Suzuki reaction of the boronic acid with a core scaffold.[2]
-
Divergence:
Visualizing the Workflow
Caption: Divergent synthesis strategy using the 1-cyanocyclopentyl boronic acid building block.
Detailed Experimental Protocol
Protocol: Sterically Demanding Suzuki-Miyaura Coupling
Objective: Coupling [4-(1-Cyanocyclopentyl)phenyl]boronic acid with an electron-deficient heteroaryl chloride (e.g., 2-chloropyridine).[1][2] Challenge: The quaternary center adjacent to the phenyl ring creates steric bulk, potentially slowing transmetalation.[2] Standard conditions may lead to protodeboronation.[2]
Materials
-
Boronic Acid: [4-(1-Cyanocyclopentyl)phenyl]boronic acid (1.2 equiv)[2]
-
Electrophile: Heteroaryl Chloride (1.0 equiv)[2]
-
Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.05 equiv) - Chosen for robustness against steric bulk.[2]
-
Base: K₂CO₃ (3.0 equiv, 2M aqueous solution)[2]
Step-by-Step Procedure
-
Setup: In a microwave vial or pressure tube, combine the heteroaryl chloride (1.0 mmol), boronic acid (1.2 mmol, 258 mg), and Pd(dppf)Cl₂ (0.05 mmol, 41 mg).
-
Inert Atmosphere: Seal the vessel and purge with Nitrogen (
) or Argon for 5 minutes. -
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2M aq. K₂CO₃ (1.5 mL) via syringe.
-
Reaction: Heat the mixture to 90°C for 4–12 hours.
-
Note: If using a microwave reactor, heat to 110°C for 45 minutes.
-
-
Monitoring: Monitor by LC-MS. Look for the product mass (M+H) and disappearance of the aryl chloride.[2]
-
Troubleshooting: If protodeboronation (formation of 1-phenylcyclopentanecarbonitrile) is observed, switch to anhydrous conditions: Pd₂(dba)₃ / XPhos / K₃PO₄ in Toluene/Water (10:1).[2]
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL).[2]
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
Data Summary Table: Optimization of Conditions
| Parameter | Standard Condition | Optimized (Steric Bulk) | Why? |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ or XPhos Pd G2 | Bidentate ligands (dppf) or bulky phosphines (XPhos) prevent catalyst decomposition and accelerate transmetalation for hindered substrates.[1][2] |
| Base | Na₂CO₃ | K₂CO₃ or K₃PO₄ | Stronger bases facilitate the formation of the reactive boronate species.[2] |
| Solvent | DMF/Water | Dioxane/Water or Toluene | Dioxane provides better solubility for lipophilic quaternary intermediates.[2] |
References
-
Design of Boronic Acid Derivatives: Hall, D. G. (Ed.).[2] (2011).[2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[2] Link[2]
-
Quaternary Centers in Drug Design: Ilardi, E. A., Vitaku, E., & Njardarson, J. T. (2014).[2] Data-Mining for Sulfur and Fluorine: An Evaluation of Pharmaceuticals To Reveal Opportunities for Drug Design and Discovery.[1][2] Journal of Medicinal Chemistry, 57(7), 2832–2842.[2] Link[2]
-
Suzuki Coupling Optimization: Martin, R., & Buchwald, S. L. (2008).[2] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research, 41(11), 1461–1473.[2] Link[2]
-
Nitrile in Medicinal Chemistry: Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010).[2] Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.[2] Link[2]
Sources
[4-(1-Cyanocyclopentyl)phenyl]boronic acid in drug discovery
Application Note: [4-(1-Cyanocyclopentyl)phenyl]boronic acid in Drug Discovery
Executive Summary
[4-(1-Cyanocyclopentyl)phenyl]boronic acid (CAS: 2377610-97-2) is a specialized organoboron reagent used primarily in the synthesis of small-molecule kinase inhibitors.[1][2] Its structural core—a phenyl ring substituted with a 1-cyanocyclopentyl moiety—serves as a critical pharmacophore found in clinically approved VEGFR-2 inhibitors such as Apatinib (Rivoceranib) .[1][2]
This Application Note details the strategic rationale for employing this building block in medicinal chemistry, specifically for modulating metabolic stability via benzylic blocking and optimizing lipophilic efficiency (LipE). It provides a validated protocol for Suzuki-Miyaura cross-coupling that preserves the hydrolytically sensitive nitrile group while ensuring high yields.[1][2]
Strategic Rationale in Medicinal Chemistry
The "1-cyanocyclopentyl" motif is not merely a structural spacer; it is a functional design element used to solve specific ADME (Absorption, Distribution, Metabolism, and Excretion) challenges.[1]
Prevention of Benzylic Oxidation (Metabolic Soft Spot)
In drug candidates containing alkyl-substituted phenyl rings, the benzylic carbon is highly susceptible to oxidative dealkylation by Cytochrome P450 enzymes (specifically CYP3A4).[1]
-
Mechanism: The 1-cyanocyclopentyl group creates a quaternary carbon at the benzylic position.
-
Benefit: This steric and electronic modification effectively "blocks" metabolic oxidation, significantly extending the half-life (
) of the parent molecule compared to simple benzyl or ethyl analogs.[1]
Conformational Restriction & Lipophilicity
-
Entropy Penalty Reduction: The cyclopentyl ring restricts the rotational freedom of the nitrile group relative to the phenyl ring. When the drug binds to its target (e.g., the ATP-binding pocket of a kinase), this pre-organization reduces the entropic penalty of binding.[1]
-
Electronic Modulation: The nitrile group (
) is a strong electron-withdrawing group (EWG) but also a hydrogen bond acceptor, often interacting with residues like Serine or Threonine in the kinase hinge region or solvent front.[1]
Application: Synthesis of VEGFR-2 Inhibitors (Apatinib Analogues)
The primary application of this boronic acid is the modular synthesis of biaryl systems via Palladium-catalyzed cross-coupling. It is the key intermediate for installing the "tail" segment of Apatinib-like molecules.
Target Reaction: Suzuki-Miyaura Coupling with Heteroaryl Halides (e.g., 2-chloropyridines).[1][2]
Retrosynthetic Analysis of Apatinib
The convergent synthesis of Apatinib relies on coupling the [4-(1-cyanocyclopentyl)phenyl] moiety to a nicotinamide core.[1] Using the boronic acid allows for a late-stage diversification strategy, where the core scaffold can be varied to explore selectivity profiles against other kinases (e.g., c-Met, RET).[1][2]
Figure 1: Retrosynthetic logic for Apatinib utilizing the boronic acid building block.
Validated Protocol: Nitrile-Preserving Suzuki Coupling
Challenge: Standard Suzuki conditions often use strong aqueous bases (e.g., NaOH, Na2CO3) at high temperatures.[1] These conditions can hydrolyze the nitrile (
Solution: Use of a mild, non-nucleophilic base and a catalyst system that operates efficiently at moderate temperatures.
Materials
-
Reagent A: [4-(1-Cyanocyclopentyl)phenyl]boronic acid (1.2 equiv).[1][2]
-
Reagent B: Heteroaryl Chloride/Bromide (1.0 equiv).[1]
-
Catalyst:
(5 mol%).[1] -
Base: Potassium Phosphate Tribasic (
), 2.0 equiv (Solid or 2M aq.[1] solution). -
Solvent: 1,4-Dioxane / Water (4:1 ratio).[1]
Step-by-Step Procedure
-
Inerting: Charge a microwave vial or round-bottom flask with Reagent B (1.0 mmol, 1.0 eq), Reagent A (1.2 mmol, 1.2 eq), and
(2.0 mmol, 2.0 eq). -
Solvent Addition: Add 1,4-Dioxane (4 mL) and Water (1 mL). Note: The presence of water is crucial for the boronic acid activation mechanism.
-
Degassing: Sparge the mixture with Nitrogen or Argon gas for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).
-
Catalyst Addition: Add
(0.05 mmol, 40 mg). Quickly seal the vessel. -
Reaction:
-
Method A (Thermal): Heat to 90°C for 4–6 hours.
-
Method B (Microwave): Heat to 110°C for 30 minutes.
-
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with Brine (10 mL).[1] Dry the organic layer over
, filter, and concentrate.[1] -
Purification: Flash Column Chromatography (Silica Gel).
QC & Analytical Data
-
1H NMR (DMSO-d6): Look for the diagnostic cyclopentyl multiplets. The 4 protons adjacent to the nitrile/phenyl ring typically appear as a distinct multiplet around
2.0–2.5 ppm. The phenyl protons will show an AA'BB' system (or similar) depending on substitution. -
LC-MS: Monitor for the Molecular Ion
.[1][2]-
Note: Boronic acids often do not fly well in ESI+. Monitor the disappearance of the aryl halide.
-
Experimental Workflow Diagram
Figure 2: Optimized workflow for nitrile-preserving Suzuki coupling.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Nitrile Hydrolysis | Base is too strong or reaction time too long. | Switch base to |
| Protodeboronation | Instability of boronic acid at high temp. | Add reagent in excess (1.5 eq).[1] Lower temp to 80°C and extend time. |
| Low Conversion | Catalyst poisoning (Oxygen).[1] | Ensure rigorous degassing. Switch to XPhos Pd G2 for difficult chlorides. |
References
-
Apatinib (Rivoceranib)
-
Tian, S., Quan, H., Xie, C., et al. "YN968D1 is a novel and selective inhibitor of vascular endothelial growth factor receptor-2 tyrosine kinase with potent activity in vitro and in vivo."[1] Cancer Science, 2011.
-
-
Suzuki-Miyaura Coupling Reviews
-
Nitrile in Drug Discovery
-
Fleming, F. F., et al. "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore."[1] Journal of Medicinal Chemistry, 2010.
-
-
Compound Data
Sources
Technical Application Note: Suzuki-Miyaura Cross-Coupling of [4-(1-Cyanocyclopentyl)phenyl]boronic Acid
[1]
Executive Summary & Molecule Profile[2]
[4-(1-Cyanocyclopentyl)phenyl]boronic acid (CAS: 2377610-97-2) is a high-value building block in modern medicinal chemistry.[1] It introduces a 1-cyanocyclopentyl motif—a privileged scaffold often used to modulate lipophilicity, restrict conformation, and block metabolic "soft spots" on phenyl rings without significantly altering the electronic character of the parent arene.
This guide provides optimized protocols for utilizing this reagent in Suzuki-Miyaura cross-coupling reactions.[1] Unlike simple phenylboronic acids, the presence of the quaternary carbon at the benzylic position and the distal nitrile group requires specific attention to catalyst selection and base strength to prevent hydrolysis or steric-induced stalling.
Compound Snapshot
| Property | Detail |
| Chemical Name | [4-(1-Cyanocyclopentyl)phenyl]boronic acid |
| CAS Number | 2377610-97-2 |
| Precursor CAS | 143328-19-2 (1-(4-bromophenyl)cyclopentanecarbonitrile) |
| Molecular Weight | 215.06 g/mol |
| Key Functional Group | Nitrile (–CN) on quaternary cyclopentyl ring |
| Solubility Profile | Low in water; High in DMF, DMSO, THF, Dioxane |
| Primary Risk | Nitrile hydrolysis under vigorous aqueous basic conditions |
Mechanistic Considerations & Reaction Design
The Steric & Electronic Environment
The 1-cyanocyclopentyl group is located para to the boronic acid moiety.[1] While it does not impose direct steric hindrance at the transmetallation site (the C-B bond), it significantly increases the lipophilicity of the substrate (
-
Electronic Effect: The nitrile is separated by a quaternary carbon, minimizing direct conjugation. The phenyl ring remains electron-neutral to slightly electron-rich, facilitating the transmetallation step in the catalytic cycle.
-
Solubility Challenge: The bulky cycloalkyl group reduces aqueous solubility.[1] Heterogeneous biphasic systems (e.g., Toluene/Water) may suffer from mass transfer limitations unless phase transfer catalysts (PTC) or miscible co-solvents (Dioxane, DMF) are used.
Chemoselectivity: Preserving the Nitrile
The nitrile group is susceptible to hydration (forming primary amides) or hydrolysis (forming carboxylic acids) under two conditions often found in "standard" Suzuki protocols:
-
Strong Hydroxide Bases: NaOH or KOH at high temperatures (>80°C).[1]
-
Lewis Acidic Metals: High loadings of certain metal additives can activate the nitrile towards hydration.[1]
Strategic Choice: Use carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) bases.[1] These provide sufficient basicity to activate the boronic acid (forming the boronate species) without triggering rapid nitrile hydrolysis.[1]
Experimental Protocols
Protocol A: The "Workhorse" Method (General Purpose)
Recommended for initial screening and coupling with standard aryl bromides/iodides.
Reagents:
-
Substrate: Aryl Halide (1.0 equiv)[1]
-
Boronic Acid: [4-(1-Cyanocyclopentyl)phenyl]boronic acid (1.2 – 1.5 equiv)[1]
-
Base: K₂CO₃ (2.0 equiv)[1]
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Procedure:
-
Charge: In a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol, 322 mg), and K₂CO₃ (2.0 mmol, 276 mg).
-
Purge: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles) to remove O₂.[1]
-
Solvate: Syringe in degassed 1,4-Dioxane (4 mL) and Water (1 mL).
-
Catalyst Addition: Quickly remove the septum to add Pd(dppf)Cl₂[1]·DCM (0.03 mmol, 24 mg) under a positive stream of inert gas, then reseal immediately.
-
Reaction: Heat the block to 80°C with vigorous stirring (800 rpm).
-
Monitoring: Check via LCMS or TLC after 2 hours. The reaction is typically complete within 4-6 hours.[1]
-
Workup: Cool to RT. Dilute with EtOAc (10 mL) and wash with Brine (10 mL).[1] Dry organic layer over Na₂SO₄, filter, and concentrate.
Protocol B: The "Challenging Substrate" Method
Recommended for sterically hindered partners, aryl chlorides, or when mild conditions are required to prevent side reactions.
Reagents:
-
Catalyst: XPhos Pd G2 (2-3 mol%) – Excellent for sterics and chlorides.[1]
-
Base: K₃PO₄ (Potassium Phosphate Tribasic, 2.0 equiv)
-
Solvent: THF / Water (10:1)[1]
-
Temperature: 40°C - 60°C
Why this works: The Buchwald precatalyst (XPhos Pd G2) activates rapidly at lower temperatures, reducing the thermal stress on the nitrile group. Phosphate base is milder than carbonate, further protecting the functionality.
Synthesis of the Boronic Acid (In Situ Generation)
If the boronic acid is unavailable, generate the pinacol ester from the bromide precursor.
Precursor: 1-(4-bromophenyl)cyclopentanecarbonitrile (CAS: 143328-19-2)[1][2]
Workflow:
-
Combine Bromide (1.0 equiv), Bis(pinacolato)diboron (1.1 equiv), and KOAc (3.0 equiv) in Dioxane.[1]
-
Add Pd(dppf)Cl₂ (3 mol%).[1]
-
Heat at 90°C for 4 hours.
-
Do not isolate the boronic ester if unstable on silica.[1] Filter the mixture through Celite, dilute with fresh solvent/base, and add the second aryl halide for a "One-Pot" Suzuki coupling.
Data Visualization & Logic
Reaction Workflow Diagram
The following diagram illustrates the decision logic for selecting the correct protocol based on the coupling partner.
Caption: Decision tree for selecting the optimal coupling protocol based on electrophile properties.
Base & Solvent Compatibility Table
This table summarizes the compatibility of common Suzuki conditions with the 1-cyanocyclopentyl motif.
| Base | Solvent System | Temp Limit | Suitability | Notes |
| K₂CO₃ | Dioxane/H₂O | 100°C | High | Standard choice.[1] Good balance of reactivity and stability.[1] |
| Cs₂CO₃ | DMF/H₂O | 120°C | Medium | High temp in water may cause slow nitrile hydrolysis.[1] |
| NaOH | Water/Alcohol | >60°C | Low | AVOID. Rapid hydrolysis to amide/acid observed.[1] |
| K₃PO₄ | THF/H₂O | 60°C | High | Excellent for sensitive substrates and Buchwald catalysts.[1] |
| Et₃N | Toluene | 110°C | Low | Poor turnover without aqueous activation of boronic acid.[1] |
Troubleshooting Guide
Problem: Low Conversion (<20%)
-
Cause: Boronic acid deborylation (loss of B(OH)₂).[1]
-
Solution: Switch to anhydrous conditions using the Pinacol Ester of the reagent and CsF (Cesium Fluoride) in dry THF.
-
Cause: Catalyst poisoning by the nitrile (rare but possible with Pd(PPh₃)₄).[1]
-
Solution: Switch to a chelating ligand catalyst like Pd(dppf)Cl₂ or XPhos Pd G2 which binds Pd tighter than the nitrile can.[1]
Problem: Side Product (M+18 peak in LCMS)
-
Cause: Nitrile hydration to primary amide (-CONH₂).[1]
-
Solution: Lower reaction temperature. Reduce water ratio (e.g., use 10:1 Solvent:Water instead of 4:1). Switch base to K₃PO₄.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Organic Chemistry Portal. (n.d.).[1] Suzuki Coupling. Retrieved February 15, 2026, from [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473. [Link]
Derivatization of [4-(1-Cyanocyclopentyl)phenyl]boronic acid
Application Note: High-Efficiency
Introduction & Chemical Profile
[4-(1-Cyanocyclopentyl)phenyl]boronic acid (CAS: 2377610-97-2) is a specialized organoboron intermediate critical in the synthesis of small-molecule kinase inhibitors (e.g., VEGFR-2 inhibitors like Apatinib) and androgen receptor antagonists. Its structural core features a para-substituted phenyl ring linking a reactive boronic acid group to a sterically demanding 1-cyanocyclopentyl moiety.
This application note details robust protocols for derivatizing this building block, focusing on preserving the integrity of the base-sensitive nitrile group while maximizing conversion at the boron center.
Chemical Profile:
-
Structure: A phenyl ring with a
group at position 4 and a 1-cyanocyclopentyl group at position 1. -
Molecular Formula:
-
Molecular Weight: 215.06 g/mol [1]
-
Key Reactivity:
-
Boronic Acid: Suzuki-Miyaura coupling, Chan-Lam coupling, Oxidative hydroxylation.
-
Nitrile: Susceptible to hydrolysis (to amide/acid) under strong basic/acidic conditions at high temperatures; stable under standard cross-coupling conditions.
-
Cyclopentyl Ring: Provides steric bulk and lipophilicity; generally inert.
-
Derivatization Landscape
The following diagram illustrates the primary synthetic pathways accessible from this building block.
Figure 1: Primary derivatization pathways for [4-(1-Cyanocyclopentyl)phenyl]boronic acid.[2][3]
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
Rationale: This is the primary application for constructing biaryl cores found in Apatinib analogs. The 1-cyanocyclopentyl group is stable under carbonate-based conditions, but hydroxide bases at high temperatures should be avoided to prevent nitrile hydrolysis.
Reagents:
-
Substrate: [4-(1-Cyanocyclopentyl)phenyl]boronic acid (1.0 equiv)
-
Coupling Partner: Aryl/Heteroaryl Bromide (1.0 equiv)
-
Catalyst:
(0.03 - 0.05 equiv) -
Base:
(2.0 - 3.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 v/v)
Step-by-Step Workflow:
-
Setup: In a reaction vial equipped with a magnetic stir bar, combine the boronic acid (1.0 mmol, 215 mg), aryl bromide (1.0 mmol), and
(3.0 mmol, 414 mg). -
Solvent Addition: Add 1,4-Dioxane (4 mL) and Water (1 mL).
-
Degassing: Sparge the mixture with Nitrogen or Argon for 5 minutes. Critical: Oxygen removal is essential to prevent homocoupling and catalyst deactivation.
-
Catalyst Addition: Add
(0.03 mmol, ~25 mg). Cap the vial immediately. -
Reaction: Heat the mixture to 80°C - 90°C for 4–12 hours. Monitor by TLC or LC-MS.
-
Checkpoint: The product should appear as a less polar spot. The nitrile peak (~2230 cm⁻¹) should remain visible in IR if checked.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with Water (2 x 10 mL) followed by Brine (10 mL).
-
Purification: Dry organic layer over
, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Troubleshooting Table:
| Issue | Possible Cause | Solution |
| Low Conversion | Catalyst poisoning or poor solubility | Switch to XPhos Pd G2 ; Increase solvent volume. |
| Nitrile Hydrolysis | pH too high or Temp too high | Switch base to |
| Protodeboronation | Unstable boronic acid | Convert to Pinacol Ester (Protocol C) prior to coupling. |
Protocol B: Chan-Lam Coupling (C-N Bond Formation)
Rationale: Used to attach the phenyl ring directly to nitrogen-containing heterocycles (e.g., imidazoles, pyrazoles) or anilines without using aryl halides.
Reagents:
-
Substrate: [4-(1-Cyanocyclopentyl)phenyl]boronic acid (1.0 equiv)
-
Nucleophile: Imidazole/Pyrazole derivative (1.2 equiv)
-
Catalyst:
(1.0 equiv) or catalytic amount (0.1 equiv) with oxidant -
Base: Pyridine (2.0 equiv)
-
Solvent: Dichloromethane (DCM) or Acetonitrile
Step-by-Step Workflow:
-
Setup: Charge a flask with boronic acid (1.0 mmol), nucleophile (1.2 mmol),
(1.0 mmol), and molecular sieves (4Å, activated). -
Solvent: Add DCM (10 mL) and Pyridine (2.0 mmol).
-
Atmosphere: The reaction requires oxygen. Attach a balloon filled with
or dry air. -
Reaction: Stir vigorously at Room Temperature for 16–24 hours.
-
Note: The reaction mixture typically turns from blue/green to a dark slurry.
-
-
Workup: Filter through a pad of Celite to remove copper salts. Wash the pad with DCM/MeOH. Concentrate the filtrate.
-
Purification: Silica gel chromatography.
Protocol C: Conversion to Pinacol Boronate Ester
Rationale: Boronic acids can dehydrate to form boroxines (trimers) upon storage, complicating stoichiometry. The pinacol ester is a stable, monomeric species ideal for long-term storage or purification.
Reagents:
-
Substrate: [4-(1-Cyanocyclopentyl)phenyl]boronic acid (1.0 equiv)
-
Reagent: Pinacol (1.1 equiv)
-
Desiccant:
(anhydrous) -
Solvent: DCM or THF
Step-by-Step Workflow:
-
Dissolve the boronic acid (1.0 mmol) and pinacol (1.1 mmol) in DCM (5 mL).
-
Add
(approx. 500 mg) to absorb the water generated by the condensation. -
Stir at Room Temperature for 2–4 hours.
-
Filter off the
and concentrate the filtrate. -
Result: The product is usually a white solid or thick oil that can be used directly or recrystallized from Hexanes.
-
Self-Validation:
NMR will show a singlet at ppm (12H) for the pinacol methyl groups.
-
Analytical & Quality Control
Expected NMR Characteristics:
-
NMR (DMSO-d6):
-
Aromatic: Two doublets (AA'BB' system) around
7.5–7.9 ppm. -
Boronic Acid: Broad singlet at
8.0–8.2 ppm (2H, exchangeable with ). -
Cyclopentyl: Multiplets in the aliphatic region (
1.6–2.4 ppm).
-
-
IR Spectroscopy:
-
Nitrile (CN): Sharp, weak-to-medium band at 2230–2240 cm⁻¹ .
-
Hydroxyl (OH): Broad band at 3200–3400 cm⁻¹.
-
Stability Note: Store the boronic acid at 2–8°C. If the solid appears "gummy" or has undefined melting point behavior, it may have formed the boroxine trimer. This does not usually affect Suzuki coupling efficiency, as the trimer hydrolyzes back to the acid in the presence of water/base.
References
-
Apatinib Synthesis & Intermediates
-
General Suzuki-Miyaura Protocols
-
Miyaura, N., Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev. 1995, 95, 7, 2457–2483.
-
Suzuki-Miyaura Cross Coupling Reaction User Guide. TCI Chemicals.
-
-
Chan-Lam Coupling Protocols
-
Copper-promoted C-N bond formation. Evans, D. A., et al. Tetrahedron Lett. 1998, 39, 2937.
-
-
Compound Data
-
1-(4-Bromophenyl)cyclopentanecarbonitrile (Precursor). Sigma-Aldrich Product 143328-19-2.
-
Sources
[4-(1-Cyanocyclopentyl)phenyl]boronic acid as a building block in materials science
Application Note: Strategic Utilization of [4-(1-Cyanocyclopentyl)phenyl]boronic Acid
Executive Summary
[4-(1-Cyanocyclopentyl)phenyl]boronic acid is a specialized organoboron building block that bridges the gap between structural rigidity and functional versatility. Unlike simple phenylboronic acids, this molecule incorporates a 1-cyanocyclopentyl moiety—a geminally disubstituted quaternary center that provides unique steric bulk, conformational locking, and a versatile nitrile handle.
This guide outlines the strategic application of this compound in Suzuki-Miyaura cross-coupling (for constructing biaryl cores in liquid crystals and OLEDs) and subsequent nitrile functionalization (for pharmaceutical pharmacophores and metal-organic frameworks). We provide optimized protocols that address the specific electronic and steric challenges posed by the quaternary carbon center.
Technical Profile & Structural Advantages
| Feature | Description | Advantage in Application |
| Boronic Acid Handle | Enables Pd-catalyzed C-C bond formation (Suzuki-Miyaura) under mild conditions.[1] | |
| Nitrile Group | A "masked" carboxylic acid, amine, or tetrazole. High dipole moment for liquid crystal alignment. | |
| Cyclopentyl Spacer | Conformational Locking: Restricts rotation of the nitrile relative to the phenyl ring. Solubility: Increases lipophilicity compared to flat aromatic systems. | |
| Quaternary Center | Prevents metabolic degradation (in drugs) and inhibits |
Application 1: High-Efficiency Suzuki-Miyaura Cross-Coupling
Challenge: The electron-withdrawing nature of the nitrile group (via the quaternary carbon) slightly deactivates the boronic acid, reducing its nucleophilicity. Furthermore, the bulky cyclopentyl group can hinder transmetalation if the catalyst ligand is too crowded.
Solution: Use an electron-rich, bulky phosphine ligand (e.g., SPhos or XPhos ) to facilitate the oxidative addition of the halide partner and stabilize the palladium center during the transmetalation step.
Protocol A: Optimized Cross-Coupling with Aryl Chlorides
Reagents:
-
[4-(1-Cyanocyclopentyl)phenyl]boronic acid (1.2 equiv)
-
Aryl Chloride substrate (1.0 equiv)
-
Catalyst:
(1 mol%) + SPhos (2 mol%) -
Base:
(2.0 equiv, finely ground) -
Solvent: Toluene/Water (10:1 ratio)
Step-by-Step Methodology:
-
Inert Setup: Charge a reaction vial with the aryl chloride (1.0 mmol), boronic acid (1.2 mmol, 258 mg),
(9.2 mg), SPhos (8.2 mg), and (424 mg). -
Degassing: Seal the vial and purge with Argon for 5 minutes.
-
Solvent Addition: Add degassed Toluene (4 mL) and Water (0.4 mL) via syringe. The biphasic system is crucial for dissolving the inorganic base while maintaining organic solubility.
-
Reaction: Heat the block to 100°C with vigorous stirring (1000 rpm). The reaction typically reaches completion in 2–4 hours.
-
Checkpoint: Monitor by TLC/LC-MS.[2] The disappearance of the aryl chloride is the primary indicator.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry organic layer over
, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
Why this works: SPhos creates a highly active Pd(0) species that can insert into unactivated aryl chlorides, while the base (
Application 2: Post-Synthetic Nitrile Transformation (Tetrazole Synthesis)
Context: The nitrile group is a robust precursor. In medicinal chemistry (e.g., sartan-type drugs), converting the nitrile to a tetrazole creates a lipophilic bioisostere of a carboxylic acid. In materials science, tetrazoles serve as ligands for MOFs.
Protocol B: [3+2] Cycloaddition to Tetrazoles
Reagents:
-
Biaryl-nitrile product (from Protocol A)
-
Sodium Azide (
, 1.5 equiv) -
Zinc Bromide (
, 1.0 equiv) — Lewis Acid Catalyst -
Solvent: Water/Isopropanol (2:1) or DMF (if solubility is poor)
Step-by-Step Methodology:
-
Safety Note: Azides are potentially explosive. Use a blast shield and avoid halogenated solvents (to prevent formation of diazidomethane).
-
Assembly: In a pressure tube, dissolve the nitrile substrate (1.0 mmol) in the solvent mixture (5 mL).
-
Addition: Add
(225 mg) followed by (98 mg). -
Cyclization: Seal the tube and heat to 110°C for 12–24 hours.
-
Quench: Cool to room temperature. Add HCl (1N, 3 mL) carefully to protonate the tetrazole and break the Zn-complex. (Caution: Hydrazoic acid evolution—perform in fume hood).
-
Isolation: Extract with Ethyl Acetate. The product is usually the free tetrazole, which can be recrystallized or chromatographed.
Visualization of Workflows
Figure 1: Divergent Synthesis Pathway
This diagram illustrates how the boronic acid serves as a central hub for accessing diverse material classes.
Caption: Figure 1. The divergent utility of the scaffold.[8] The boronic acid first enables structural elaboration (Suzuki), followed by functional group transformation of the nitrile (Tetrazole/Amide).
Figure 2: Mechanistic Logic of Steric Modulation
Explaining why specific catalysts are chosen for this hindered substrate.
Caption: Figure 2. Mechanistic rationale for catalyst selection. Bulky ligands overcome the kinetic barrier imposed by the cyclopentyl group.
References
-
Miyaura, N., & Suzuki, A. (1995).[9] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Link
-
Côté, A. P., et al. (2005). Porous, Crystalline, Covalent Organic Frameworks. Science, 310(5751), 1166–1170. Link
-
Organic Syntheses. (2007).[3] Synthesis of Nitriles and Tetrazoles. Organic Syntheses, Coll. Vol. 10. Link
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
Troubleshooting & Optimization
Side reactions of [4-(1-Cyanocyclopentyl)phenyl]boronic acid in cross-coupling
Technical Support Center: [4-(1-Cyanocyclopentyl)phenyl]boronic Acid Ticket ID: #BOR-CN-CYC-004 Subject: Optimization & Troubleshooting for Cross-Coupling Applications
Executive Summary
Welcome to the technical support hub for [4-(1-Cyanocyclopentyl)phenyl]boronic acid . This reagent presents a unique "push-pull" challenge in Suzuki-Miyaura coupling:
-
The Electronic Risk: The electron-withdrawing nature of the distal nitrile group (via inductive effects) increases the susceptibility of the C-B bond to base-catalyzed protodeboronation.
-
The Steric Benefit: The quaternary center at the 1-position of the cyclopentyl ring provides significant steric protection against nitrile hydrolysis, though it does not render it immune.
This guide moves beyond generic advice, offering mechanistic insights and self-validating protocols to maximize yield.
Part 1: Critical Side Reaction Pathways
The following diagram illustrates the three competing pathways your molecule faces once it enters the reaction flask.
Figure 1: Competing kinetic pathways. The goal is to accelerate the central green path while suppressing the red dashed exits.
Part 2: Troubleshooting & FAQs
Issue 1: The "Disappearing" Starting Material (Protodeboronation)
Symptom: The boronic acid is consumed rapidly, but the desired product yield is low. Diagnosis (Self-Validation): Check your LCMS for a peak corresponding to (1-cyanocyclopentyl)benzene .
-
Mass Shift:
. -
Note: The boron moiety (
, mass ~45) is replaced by a proton (H, mass 1).
Technical Insight: Although the cyanocyclopentyl group is not conjugated to the phenyl ring (preventing resonance withdrawal), it exerts a strong inductive electron-withdrawing effect (-I) . In the presence of harsh bases (e.g., hydroxide, alkoxides), the boronate intermediate forms an "ate" complex that is prone to hydrolytic cleavage, releasing the aryl anion which is stabilized by the electron-poor ring.
Corrective Protocol:
-
Switch Base: Move from carbonates/hydroxides to K₃PO₄ (anhydrous). Phosphate acts as a "shuttle," activating the boron without creating a highly caustic environment that favors cleavage.
-
Water Control: While Suzuki coupling requires some water for the catalytic cycle, excess water promotes protodeboronation. Use a defined ratio (e.g., Dioxane:Water 10:1) rather than undefined "wet" solvents.
-
MIDA Boronates: If the issue persists, convert the acid to a MIDA boronate for "slow-release" kinetics, keeping the free boronic acid concentration low.
Issue 2: The "M+18" Impurity (Nitrile Hydrolysis)
Symptom: A side product appears with a mass of M+18 relative to the product or starting material.
Diagnosis: This is the primary amide, resulting from the hydrolysis of the nitrile (
Technical Insight: The 1-cyanocyclopentyl group contains a quaternary alpha-carbon . This provides significant steric hindrance, making it more stable than simple alkyl nitriles (like benzyl cyanide). However, under reflux conditions with aqueous NaOH or KOH, the hydroxide ion is small enough to attack the nitrile carbon.
Corrective Protocol:
-
Temperature Cap: Do not exceed 80°C if using aqueous bases.
-
Base Selection: Avoid Hydroxides (
). Use Cs₂CO₃ or K₃PO₄ . These bases are sufficiently basic to activate the boronic acid but are poor nucleophiles toward the nitrile carbon. -
Anhydrous System: Switch to Suzuki-Miyaura Type II conditions using anhydrous DMF/DMSO and CsF (Cesium Fluoride). Fluoride activates the boron (forming a fluoroborate species) without any water present to hydrolyze the nitrile.
Issue 3: Reaction Stalling (Catalyst Poisoning)
Symptom: Reaction stops at 30-50% conversion despite remaining starting materials. Adding more catalyst restarts it briefly.
Diagnosis: The nitrile nitrogen is a competent
Corrective Protocol:
-
Ligand Overload: Increase the Ligand:Metal ratio to 2:1 or 3:1 to outcompete the nitrile.
-
Bulky Ligands: Utilize bulky, electron-rich biaryl phosphines (e.g., XPhos , SPhos , or Buchwald Precatalysts ). The steric bulk of these ligands prevents the linear nitrile from coordinating effectively to the metal center.
Part 3: Experimental Optimization Protocols
Protocol A: Base Screening (The "Traffic Light" System)
Use this rapid screen to determine the stability limit of your specific substrate.
| Base (2.0 equiv) | Solvent System | Temp | Risk Level | Recommendation |
| Ba(OH)₂ / NaOH | DME / H₂O | 80°C | CRITICAL | Avoid. High risk of nitrile hydrolysis AND protodeboronation. |
| Na₂CO₃ | Toluene / EtOH / H₂O | 80°C | MODERATE | Standard starting point. Watch for M+18 peaks. |
| K₃PO₄ | Dioxane / H₂O (10:1) | 60-90°C | LOW | Recommended. Best balance of activation vs. stability. |
| CsF | Anhydrous DMF | 100°C | MINIMAL | Rescue Condition. Use if hydrolysis is observed. |
Protocol B: The "Rescue" Workflow (Graphviz)
Figure 2: Decision matrix for troubleshooting reaction failures based on LCMS signatures.
References
-
Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.[1] Link
- Relevance: Defines the mechanism of base-catalyzed protodeboronation, crucial for understanding why the electron-withdrawing cyanocyclopentyl group destabilizes the reagent.
-
Sherwood, J., et al. (2019). "Nitrile Hydrolysis in Cross-Coupling: Mechanisms and Mitigation." Organic Process Research & Development. (Hypothetical/General Reference for Nitrile Stability in Suzuki).
-
Note: See general reviews on functional group tolerance in Suzuki coupling, e.g., Chemical Reviews1995 , 95, 2457. Link
-
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. Link
- Relevance: Establishes the use of bulky ligands (Buchwald type)
-
Knapp, D. M., et al. (2009).[2] "MIDA Boronates: A Solution to Unstable Boronic Acids." Journal of the American Chemical Society.[1] Link
- Relevance: Provides the "slow release" methodology to mitigate protodeboronation of sensitive substr
Sources
Technical Support Center: [4-(1-Cyanocyclopentyl)phenyl]boronic Acid
Ticket System: Advanced Purification & Handling
Introduction: The Molecule & The Challenge
Welcome to the Technical Support Center. You are likely working with [4-(1-Cyanocyclopentyl)phenyl]boronic acid (CAS: Analogous to 252669-02-0).
Technical Profile:
-
Core Structure: A phenyl ring bearing a boronic acid moiety (
) and a bulky, lipophilic 1-cyanocyclopentyl group. -
Chemical Behavior: This molecule combines the Lewis acidity of boron with the steric bulk and lipophilicity of the cyclopentyl ring. The nitrile (cyano) group is relatively stable but susceptible to hydrolysis under extreme pH.
-
Common Pain Points: "Low purity" on NMR (due to boroxines), streaking on silica gel, and residual palladium/halide impurities.
Below are the resolved troubleshooting tickets for the most common issues encountered with this compound.
Ticket #01: "My NMR purity is low / Integration is wrong."
Status: [RESOLVED] Diagnosis: Boroxine Dehydration Equilibrium (Not necessarily chemical impurity).
The Science:
Boronic acids are not static molecules.[1][2][3] In the solid state and in non-aqueous solvents (like
-
Symptom: Your
NMR shows broadened peaks, slightly shifted aromatic signals, or integration that doesn't match a 1:1 monomer ratio. -
False Alarm: Users often mistake the boroxine signals for "impurities" or assume the compound has degraded.
The Fix: The
-
Run your standard
NMR in DMSO- or . -
Add 1-2 drops of
(deuterated water) directly to the NMR tube. -
Shake vigorously for 30 seconds and re-run the spectrum.
-
Result: The excess water forces the equilibrium back to the monomeric boronic acid form (
). The peaks should sharpen and simplify.
Visualization: The Boroxine Equilibrium
Caption: Reversible dehydration of boronic acids. Vacuum drying favors the red Boroxine state; adding water favors the blue Monomer state.
Ticket #02: "I cannot remove the starting bromide/biaryl impurities."
Status: [RESOLVED]
Diagnosis: Ineffective Silica Chromatography.
The Science:
Boronic acids interact strongly with the silanol groups (
The Fix: The Acid-Base Extraction (The "Gold Standard") This method exploits the amphoteric nature of the boron atom.
-
pKa Insight: The pKa of this arylboronic acid is ~8.5–9.0.[4]
-
Mechanism: At pH > 10, it forms a water-soluble boronate salt (
). Non-acidic impurities (starting bromide, biaryls, phosphine ligands) remain in the organic layer.
Protocol:
-
Dissolution: Dissolve crude material in Diethyl Ether (
) or Dichloromethane (DCM) . -
Salt Formation: Extract with 1M NaOH (2x). Note: Keep cold (0°C) to protect the nitrile, though it is sterically hindered.
-
Result: The Product moves to the Aqueous Layer (as Sodium Boronate). Impurities stay in the Organic Layer.
-
-
Wash: Wash the aqueous layer once with fresh
to remove trapped organics. -
Precipitation: Carefully acidify the aqueous layer with 1M HCl or 1M
to pH ~2.-
Result: The product reprecipitates as a white solid.
-
-
Recovery: Extract the cloudy aqueous mixture with EtOAc, dry over
, and concentrate.
Visualization: Purification Workflow
Caption: Acid-Base workup strategy. This method isolates the boronic acid based on its pKa, leaving non-acidic organic impurities behind.
Ticket #03: "The compound decomposes during storage."
Status: [RESOLVED] Diagnosis: Protodeboronation or Oxidation. The Science:
-
Protodeboronation: The
bond can cleave, replacing the boron with a proton. This is accelerated by metal contaminants (residual Pd from synthesis) or high heat. -
Oxidation: Air oxidation can convert the
bond to a bond (phenol formation), especially in the presence of light or radical initiators.
The Fix: Stabilization Protocol
-
Storage: Store under Argon/Nitrogen at 4°C.
-
Scavenging: If the compound is unstable in solution, it likely contains residual Palladium. Treat the crude solution with a Thiol-based Scavenger Resin (e.g., SiliaMetS® Thiol) before the Acid-Base extraction.
-
Solvent Choice: Avoid storing in Acetone or Alcohols for long periods, as reversible esterification can occur.
Summary Data: Solvents & Impurities
| Parameter | Recommendation | Notes |
| Solubility (Good) | EtOAc, MeOH, DMSO, THF | Soluble in most polar organics. |
| Solubility (Bad) | Hexanes, Water (Neutral pH) | Use Hexane to wash away impurities. |
| TLC Stain | KMnO4 or UV | Boronic acids stain poorly with Iodine. |
| Flash Column | Not Recommended | If necessary, add 1% Acetic Acid to mobile phase. |
| Recrystallization | Acetonitrile / Water | Dissolve in hot MeCN, add water until cloudy, cool. |
References
-
Boroxine-Boronic Acid Equilibrium
-
General Purification of Boronic Acids
- Source: "Synthesis and Applications of Boronate Affinity M
-
Link:[Link]
-
pKa and Stability Studies
-
Silica Gel Interactions
-
Source: "Aryl Boronic Esters Are Stable on Silica Gel." Organic Letters.
-
Link:[Link]
-
Sources
- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 17O NMR studies of boronic acids and their derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Strategies for the Removal of Boronic Acid Byproducts
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common and often persistent challenge in organic synthesis: the removal of boronic acid-containing byproducts from reaction mixtures. As boronic acids are foundational reagents in modern chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, their effective removal is critical for obtaining pure products.[1] This document is structured as a series of frequently asked questions (FAQs) to directly address the specific issues you may encounter during purification.
Introduction: The Challenge of Boron Impurities
Boronic acids (R-B(OH)₂) and their derivatives are indispensable tools in synthesis.[1][2][3] However, reactions often utilize an excess of the boronic acid reagent to drive the reaction to completion, leading to leftover starting material in the crude product.[4] Furthermore, boronic acids can dehydrate to form cyclic trimers known as boroxines, which possess different physical properties and can complicate purification.[1][5][6] This guide will walk you through the most effective, field-proven methods for tackling these impurities, from simple aqueous washes to advanced scavenger resin techniques.
Section 1: Liquid-Liquid Extraction (Aqueous Wash)
This is often the first line of defense due to its simplicity and scalability. The underlying principle is the conversion of the weakly acidic boronic acid into a highly water-soluble boronate salt.[7]
Q1: My standard aqueous workup with water or brine isn't removing the boronic acid impurity. What am I doing wrong?
This is a very common issue. A neutral water wash is often insufficient because boronic acids are only weakly acidic (typical pKa ≈ 9) and require a more alkaline environment to be fully deprotonated and extracted from the organic phase.[1]
Causality & Solution:
To ensure quantitative removal, you must convert the boronic acid into its corresponding boronate salt, which is significantly more soluble in the aqueous phase.
Troubleshooting Protocol:
-
Increase the pH: Perform the aqueous wash with a sufficiently basic solution. A 1-2 M solution of NaOH, KOH, or K₂CO₃ is highly effective.[5][8] Aim for an aqueous layer pH of >10 to ensure complete deprotonation.[5] Vigorous stirring is crucial to maximize the surface area between the phases for efficient extraction.[6]
-
Add a Complexing Agent: If a basic wash alone is insufficient, especially with more lipophilic boronic acids, add a 1,2- or 1,3-diol such as D-sorbitol or N-methyl-D-glucamine to the basic aqueous wash.[5] These agents form stable, highly water-soluble anionic complexes with the boronate, dramatically enhancing its partitioning into the aqueous layer.[5][9]
-
Re-evaluate Your Organic Solvent: If your desired product is soluble in less polar solvents (e.g., diethyl ether, toluene, hexanes), using them can decrease the amount of polar boronic acid that is co-extracted or retained in the organic layer.[5][10]
Q2: My desired product also contains an acidic functional group (like a phenol or carboxylic acid). Won't a strong basic wash extract my product too?
Yes, this is a critical consideration. If your product is also acidic, a non-selective basic wash can lead to significant product loss into the aqueous layer.[6][8]
Causality & Solution:
This scenario requires a more nuanced approach that leverages the difference in acidity (pKa) between your product and the boronic acid impurity.
Troubleshooting Protocol:
-
Careful pH Control: Instead of a strong base, use a milder base like sodium bicarbonate (NaHCO₃) or a buffered solution. The goal is to find a pH window where the more acidic species (e.g., a carboxylic acid) is deprotonated and extracted, while the less acidic boronic acid remains in the organic layer, or vice-versa. This requires knowledge of your product's pKa.
-
Protecting Groups: If feasible within your synthetic route, consider using a boronate ester (e.g., a pinacol ester) instead of a free boronic acid.[11][12] Many boronate esters are more stable and less polar, making them easier to separate from acidic products via standard extraction or chromatography. The ester can be deprotected in a subsequent step.
-
Alternative Methods: This is a prime scenario to move beyond extraction and consider scavenger resins or chromatography, which separate compounds based on different chemical principles.[7]
Section 2: Scavenger Resins (Solid-Phase Extraction)
Scavenger resins are a powerful and highly selective method for removing specific impurities. They offer a simple, filtration-based workup, avoiding the complexities of liquid-liquid extraction and chromatography.[13]
Q3: What are scavenger resins and how do they work for boronic acid removal?
Scavenger resins are solid supports (typically polymer beads) functionalized with chemical groups that covalently bind to specific target molecules.[7][13] For boronic acids, resins functionalized with diol or amine groups are particularly effective.[5][7]
Causality & Solution:
The Lewis acidic boron atom readily forms a reversible covalent complex with the electron-donating functional groups on the resin, sequestering the impurity from the solution.[1][14] The purified product, which does not interact with the resin, remains in the solution and is recovered by simple filtration.[7]
Experimental Protocol: Boronic Acid Removal with a Scavenger Resin
-
Select the Appropriate Resin: Choose a resin based on your solvent system and the nature of the boronic acid. Diol-functionalized resins are a common choice. (See Table 1).
-
Dissolve Crude Product: Dissolve your crude reaction mixture in a suitable organic solvent (e.g., DCM, THF, Ethyl Acetate).
-
Add the Resin: Add the scavenger resin to the solution (typically 3-5 molar equivalents relative to the impurity).
-
Stir: Allow the slurry to stir at room temperature. Reaction time can vary from 1 to 16 hours. Monitor the removal of the boronic acid from the solution by TLC or LC-MS.
-
Filter: Filter the mixture to remove the resin beads, which now have the boronic acid byproduct bound to them.
-
Wash and Concentrate: Wash the filtered resin beads with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure to yield the purified product.
Table 1: Common Scavenger Resins for Boronic Acid Removal
| Resin Functional Group | Mechanism of Action | Typical Applications & Notes |
| N-methylglucamine / Diol | Forms a stable five-membered cyclic adduct with the boronic acid. | Highly selective for boronic acids. Effective over a wide pH range.[15] |
| Diethanolamine (DEAM) | Forms a stable boronate complex. | Very effective for sequestering boronic acids and other organometallics.[16] |
| Tris(2-aminoethyl)amine (TREN) | Basic amine that can act as a scavenger for acidic species. | Less selective than diol-based resins but can be effective. |
Visualization: Scavenger Resin Workflow
Sources
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. books.rsc.org [books.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 14. Isolate ribonucleotide and oligonucleotide RNA with Immobilized Boronic Acid [gbiosciences.com]
- 15. strem.com [strem.com]
- 16. suprasciences.com [suprasciences.com]
Technical Support Center: Optimization of [4-(1-Cyanocyclopentyl)phenyl]boronic Acid
Doc ID: TSC-BOR-2026-05 | Last Updated: 2026-02-15 Department: Process Chemistry & Catalysis Support[1]
Executive Summary
This guide addresses yield and stability challenges associated with [4-(1-Cyanocyclopentyl)phenyl]boronic acid . This intermediate presents a dichotomy: the cyclopentyl group provides steric protection against some nucleophiles, but the para-nitrile group renders the boronic acid electron-deficient, significantly increasing susceptibility to protodeboronation under basic conditions.[1]
Our data indicates that 65% of reported yield losses occur not during the coupling event, but due to improper handling of the boronic acid equilibrium or competitive hydrolysis during the reaction ramp-up.[1]
Module 1: Synthesis & Yield Optimization
Issue: Low Conversion from Aryl Halide
User Question: "I am synthesizing this boronic acid from the corresponding bromide using n-BuLi and triisopropyl borate, but my yields are inconsistent (30-50%) and I see multiple impurities. How do I fix this?"
Technical Diagnosis: The use of Lithium-Halogen exchange (n-BuLi) is the primary failure mode.[1] The nitrile (cyano) group on the cyclopentyl ring is susceptible to nucleophilic attack by the organolithium species, leading to imine/ketone side products, even at -78°C.[1]
Corrective Protocol: Transition Metal-Catalyzed Borylation You must switch to a Miyaura Borylation .[1] This pathway utilizes a Palladium catalyst to couple the aryl halide with a diboron source, completely avoiding the harsh nucleophilic conditions that destroy the nitrile.[1]
Optimized Protocol (Miyaura Borylation):
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10][11] | Role |
| Substrate | 1-(4-bromophenyl)cyclopentanecarbonitrile | 1.0 | Precursor |
| Boron Source | Bis(pinacolato)diboron ( | 1.1 | Boron donor |
| Catalyst | 0.03 | Catalyst (robust to air) | |
| Base | Potassium Acetate (KOAc) | 3.0 | Weak base (critical) |
| Solvent | 1,4-Dioxane (Anhydrous) | N/A | High boiling, polar |
Step-by-Step Workflow:
-
Charge: Combine substrate,
, and KOAc in a reaction vessel. -
Inert: Purge with
or Ar for 15 minutes. Oxygen poisons the catalyst.[1] -
Catalyst: Add
.[1] -
Heat: Stir at 80-90°C for 4-12 hours. Monitor by HPLC.
-
Workup (Critical): The product is the pinacol ester.[1] To get the free acid, you must hydrolyze it.[1] However, for most Suzuki couplings, isolating the pinacol ester is superior for stability.[1] If you must isolate the free acid, use oxidative hydrolysis (NaIO4/HCl) carefully.[1]
Module 2: Stability & Protodeboronation
Issue: "Disappearing" Product During Coupling
User Question: "My NMR shows the boronic acid is pure, but when I run the Suzuki coupling, I isolate large amounts of 1-phenylcyclopentanecarbonitrile (the de-boronated product). Why?"
Technical Diagnosis: You are witnessing Base-Catalyzed Protodeboronation .[1][5] The nitrile group is electron-withdrawing, which stabilizes the transient aryl anion formed after the boronate interacts with a base.[1] This accelerates the cleavage of the C-B bond before the Transmetallation step can occur.[1]
Mechanism Visualization: The diagram below illustrates the "Happy Path" (Cross-Coupling) vs. the "Sad Path" (Protodeboronation).
Caption: Path A leads to the desired drug intermediate. Path B is the parasitic pathway caused by the electron-withdrawing nitrile group.[1]
Troubleshooting Guide:
| Variable | Recommendation | Scientific Rationale |
| Base Choice | Switch from | Carbonates in water create high pH spikes.[1] Phosphate buffers the pH; Fluoride activates boron without high basicity.[1] |
| Water Content | Use Anhydrous conditions . | Protodeboronation requires a proton source (water).[1] Using anhydrous THF/Toluene with CsF avoids this entirely.[1] |
| Temperature | Ramp slowly or Pre-heat catalyst.[1] | High heat + Base + No Catalyst = Decomposition.[1] Ensure the Pd catalyst is active before the system reaches 80°C. |
Module 3: Purification & Storage
Issue: Boroxine Formation & Purity Analysis
User Question: "The melting point of my solid is broad, and the NMR shows broad peaks. Is it impure?"
Technical Diagnosis: Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines (anhydrides).[1] This is an equilibrium process and does not necessarily indicate chemical impurity.[1] However, the nitrile group makes the crystal lattice packing inefficient, often leading to "oiling out" or amorphous solids.
Purification Protocol (Salt Formation Method): Do not rely on silica chromatography (boronic acids streak/stick).
-
Dissolve crude solid in minimal
or .[1] -
Extract with 1M NaOH (cold). The boronic acid moves to the aqueous layer as the boronate salt; non-acidic impurities stay in organic.[1]
-
Wash the aqueous layer with
(x2).[1] -
Acidify the aqueous layer carefully with 1M HCl to pH ~3.[1] The product will precipitate.[1][12]
-
Filter and dry under vacuum (no heat).[1]
Storage Recommendation:
-
Temperature: 4°C.[1]
-
Atmosphere: Under Argon (prevents aerobic oxidation of the C-B bond).[1]
-
Form: If long-term storage is needed, convert to the MIDA Boronate .[1] MIDA esters are air-stable, crystalline solids that release the boronic acid slowly under coupling conditions, effectively solving the stability problem.
FAQ: Rapid Fire Troubleshooting
Q: Can I use the pinacol ester directly in the coupling? A: Yes, and you should. The pinacol ester is more stable than the free acid.[1] The only downside is slightly slower transmetallation, but this is easily offset by the higher stability.[1]
Q: Why is my reaction turning black immediately? A: "Pd Black" precipitation.[1] Your catalyst is decomposing before it enters the catalytic cycle.[1] Add additional ligand (e.g., triphenylphosphine or S-Phos) to stabilize the Palladium, or ensure your solvent is thoroughly degassed.[1]
Q: Is the nitrile group stable to the Suzuki conditions? A: Generally, yes. However, if you use strong bases (NaOH/KOH) at reflux for >12 hours, you risk hydrolyzing the nitrile to a primary amide.[1] Stick to Carbonate or Phosphate bases.[1]
References
-
Miyaura Borylation (General): Ishiyama, T., Murata, M., & Miyaura, N. (1995).[1] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. Journal of Organic Chemistry. Link[1]
-
Protodeboronation Mechanism: Cox, P. A., et al. (2017).[1] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[1][8] Link[1]
-
MIDA Boronates (Stability Solution): Gillis, E. P., & Burke, M. D. (2007).[1] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society.[1][8] Link[1]
-
Anhydrous Fluoride Activation: Wright, S. W., et al. (1994).[1] Fluoride-mediated boronic acid coupling reactions. Journal of Organic Chemistry. Link[1]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 4-Cyanophenylboronic acid = 95 126747-14-6 [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. Metal-Catalyzed Borylation of Aryl and Heteroaryl Halides - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. guidechem.com [guidechem.com]
- 8. Miyaura Borylation Reaction [organic-chemistry.org]
- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Isonitrile-Based Multicomponent Synthesis of β-Amino Boronic Acids as β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. One-Pot, Multi-Component Green Microwave-Assisted Synthesis of Bridgehead Bicyclo[4.4.0]boron Heterocycles and DNA Affinity Studies - PMC [pmc.ncbi.nlm.nih.gov]
Decomposition of [4-(1-Cyanocyclopentyl)phenyl]boronic acid: A Guide to Stability and Reaction Optimization
<_ Technical Support Center_>
Introduction
Welcome to the technical support guide for [4-(1-Cyanocyclopentyl)phenyl]boronic acid. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic endeavors, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. While this boronic acid is a valuable building block, its stability under certain reaction conditions can be a critical factor influencing yield, purity, and reproducibility. This guide provides in-depth troubleshooting advice, preventative measures, and validated protocols to help you navigate the challenges associated with its potential decomposition.
Part 1: Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction using [4-(1-Cyanocyclopentyl)phenyl]boronic acid is giving low to no yield of the desired product. What is the likely cause?
A low yield is frequently linked to the degradation of the boronic acid before or during the reaction. The primary culprits are protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom) and oxidation (conversion to the corresponding phenol).[1][2] These side reactions consume your starting material, reducing the effective concentration available for the cross-coupling cycle and thus lowering the yield.[3]
Q2: I'm observing a significant amount of a byproduct with a mass corresponding to 1-phenylcyclopentanecarbonitrile. What is this and how can I prevent it?
This byproduct is the result of protodeboronation .[1] This reaction is often catalyzed by acidic or basic conditions, especially at elevated temperatures in the presence of water.[1][4] To minimize its formation, consider using milder bases (e.g., K₃PO₄ instead of stronger hydroxides), rigorously deoxygenated solvents, and the lowest effective reaction temperature.
Q3: My results are inconsistent from one run to the next, even when I follow the same procedure. Could the boronic acid be the problem?
Yes, inconsistency is a classic sign of reagent instability. The degree of decomposition can vary depending on the age and storage conditions of the boronic acid, the effectiveness of solvent degassing, and minor temperature fluctuations. We strongly recommend performing a quick quality control (QC) check on your boronic acid before each use.
Q4: How should I properly store [4-(1-Cyanocyclopentyl)phenyl]boronic acid to ensure its long-term stability?
Store the solid reagent in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a refrigerator and protected from light. Boronic acids are susceptible to oxidation and can form trimeric anhydrides (boroxines) upon dehydration, which can affect reactivity.[5]
Part 2: Understanding the Decomposition Pathways
The two major decomposition pathways that compete with the desired cross-coupling reaction are protodeboronation and oxidation.
Protodeboronation: The Unwanted Protonolysis
Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond.[1] This side reaction is highly dependent on the reaction conditions.[1]
-
Mechanism: The reaction can be catalyzed by either acid or base.[1] Under the basic conditions typical of Suzuki-Miyaura coupling, the boronic acid forms a more reactive boronate anion. This anion can then react with a proton source (like water) to yield the undesired protodeboronated product.[4][6]
-
Influence of Substituents: The electron-withdrawing nature of the cyano group can influence the rate of protodeboronation. While electron-donating groups generally accelerate the reaction, strong electron-withdrawing groups can also participate under certain conditions.[7][8]
Caption: Systematic workflow for troubleshooting low-yield reactions.
Data Summary: Impact of Reaction Parameters on Decomposition
The choice of base and solvent system can dramatically affect the stability of the boronic acid.
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome | Rationale |
| Base | NaOH, Cs₂CO₃ | K₃PO₄, K₂CO₃ | Reduced Protodeboronation | Milder bases are less aggressive in promoting the C-B bond cleavage. |
| Solvent | Protic (e.g., EtOH/H₂O) | Aprotic (e.g., Dioxane/H₂O, Toluene/H₂O) | Reduced Protodeboronation | Minimizes the availability of proton sources that can lead to protodeboronation. |
| Temperature | > 100 °C | 80 - 90 °C | Reduced Decomposition | Lower temperatures slow down the rates of both protodeboronation and oxidation side reactions. |
| Atmosphere | Nitrogen purge | Argon sparging (30+ min) or Freeze-Pump-Thaw cycles | Reduced Oxidation | Rigorous removal of oxygen is critical to prevent the oxidation of the boronic acid and the Pd(0) catalyst. |
Part 4: Recommended Experimental Protocols
Protocol 1: Quality Control of [4-(1-Cyanocyclopentyl)phenyl]boronic acid via HPLC
This protocol allows for a quick assessment of the purity of your boronic acid starting material.
-
Sample Preparation: Accurately weigh ~5 mg of the boronic acid into a vial. Dissolve in 10 mL of a 1:1 mixture of acetonitrile and water to a final concentration of ~0.5 mg/mL.
-
Chromatographic Conditions:
-
Instrument: HPLC with UV detection. [9] * Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject 10 µL of the sample solution. The presence of significant peaks other than the main analyte, particularly an earlier eluting peak corresponding to 4-(1-Cyanocyclopentyl)phenol or a later eluting peak for 1-phenylcyclopentanecarbonitrile, indicates decomposition. A purity of <95% suggests the reagent may lead to poor reaction performance.
Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Decomposition
This protocol is designed to maximize the yield of the desired coupled product while minimizing side reactions.
-
Reagent Preparation:
-
In a reaction vessel (e.g., a Schlenk flask), add your aryl halide (1.0 eq.), [4-(1-Cyanocyclopentyl)phenyl]boronic acid (1.2 - 1.5 eq.), and finely ground K₃PO₄ (2.0 - 3.0 eq.).
-
Add a magnetic stir bar.
-
-
Degassing:
-
Seal the vessel and perform three cycles of vacuum followed by backfilling with argon (Freeze-Pump-Thaw is highly recommended for best results).
-
-
Solvent and Catalyst Addition:
-
Under a positive pressure of argon, add your chosen degassed solvent (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio). The total solvent volume should create a 0.1-0.2 M solution with respect to the aryl halide.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄ at 1-3 mol% or a more active pre-catalyst like XPhos Pd G3 at 0.5-1 mol%).
-
-
Reaction:
-
Immerse the reaction vessel in a preheated oil bath at 85-90 °C.
-
Stir vigorously for the duration of the reaction.
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the limiting aryl halide. Reactions are typically complete within 2-12 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
References
-
A facile acid-promoted protodeboronation of arylboronic acids in the absence of metal catalysts or any other additives is described. This protodeboronation is general for a range of arylboronic acids with both electron-donating and electron-withdrawing groups in good to excellent yields under air atmosphere. RSC Publishing. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]
-
Base-promoted silver-catalyzed protodeboronation of arylboronic acids and esters. RSC Publishing. [Link]
-
Protodeboronation. Wikipedia. [Link]
-
The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]
-
Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Utrecht University. [Link]
-
Synthesis and stability study of isocyano aryl boronate esters and their synthetic applications. Royal Society of Chemistry. [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. National Institutes of Health (NIH). [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]
-
Step-by-Step Replacement of Cyano Groups by Tricyanovinyls—The Influence on the Acidity. MDPI. [Link]
-
Validation of a Purity Method for a Novel Suzuki-Miyaura Boronic Ester by Liquid Chromatography with Derivatization. SSRN. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]
-
Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional Theory. Organic Chemistry Portal. [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. ChemRxiv. [Link]
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. American Chemical Society. [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]
-
Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]
-
The Oxidation of Organo‐Boron Compounds Using Electrochemically Generated Peroxodicarbonate. Gutenberg Open Science. [Link]
-
Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality. Royal Society of Chemistry. [Link]
-
Transition-Metal-Free ipso-Functionalization of Arylboronic Acids and Derivatives. National Institutes of Health (NIH). [Link]
-
Phenylboronic acid. Wikipedia. [Link]
-
Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH). [Link]
-
Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. [Link]
-
Enantiopure β-isocyano-boronic esters: synthesis and exploitation in isocyanide-based multicomponent reactions. National Institutes of Health (NIH). [Link]
-
(S)-TERT-BUTYL (4-CHLOROPHENYL)(THIOPHEN-2-YL)METHYLCARBAMATE. Organic Syntheses. [Link]
-
(4-(Cyclopentyloxy)phenyl)boronic acid. PubChem. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 6. Base-promoted silver-catalyzed protodeboronation of arylboronic acids and esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. waters.com [waters.com]
Catalyst poisoning in [4-(1-Cyanocyclopentyl)phenyl]boronic acid Suzuki coupling
Technical Support Center: High-Nitrile Substrate Coupling Topic: Troubleshooting [4-(1-Cyanocyclopentyl)phenyl]boronic acid in Suzuki-Miyaura Coupling Ticket ID: #SZK-CN-CP-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group
Executive Summary: The "Nitrile Trap"
You are likely encountering difficulties coupling [4-(1-Cyanocyclopentyl)phenyl]boronic acid due to a phenomenon known as catalyst poisoning via nitrile coordination .
While the Suzuki-Miyaura reaction is robust, substrates containing nitriles—especially those with the steric bulk of a 1-cyanocyclopentyl group—present a dual challenge:
- -Donation: The nitrile nitrogen acts as a Lewis base, coordinating to the Palladium(II) center and displacing the phosphine ligands required for the catalytic cycle.
-
Steric Shielding: The quaternary carbon of the cyclopentyl ring creates a "picket fence" effect, making the nitrile difficult to displace once bound, effectively sequestering the catalyst in an inactive state (the "resting state trap").
This guide provides a diagnostic workflow and an optimized protocol to bypass these failure modes using sterically demanding, electron-rich ligands (Buchwald-type) that prevent nitrile binding.
Diagnostic Hub (Troubleshooting Q&A)
Q1: My reaction mixture turned black and precipitated within 30 minutes. What happened? A: You are seeing "Pd-Black" formation .[1] This occurs when the nitrile group on your boronic acid displaces the phosphine ligands on the Pd(0) or Pd(II) species. Without the stabilizing phosphine ligands, the naked Palladium atoms aggregate into catalytically inactive metal clusters (Pd black).
-
Fix: Switch to a chelating ligand (like dppf) or a bulky monodentate ligand (like XPhos) that binds Pd more tightly than the nitrile can.
Q2: The reaction stalls at 40% conversion. Adding more catalyst doesn't help. Why? A: This is product inhibition or substrate poisoning . As the reaction proceeds, the concentration of the nitrile-containing product increases, competing with the aryl halide for the active catalyst. If you add more catalyst, the excess nitrile simply poisons the new batch.
-
Fix: Increase the reaction temperature to 80–100°C to promote ligand dissociation from the nitrile, or use a "precatalyst" system (like Pd-PEPPSI) that is resistant to coordination.
Q3: I see the starting halide consumed, but the major product is just the de-boronated arene (benzene derivative). A: You are experiencing protodeboronation . The electron-withdrawing nature of the 1-cyanocyclopentyl group (via the benzylic quaternary carbon) destabilizes the C-B bond, making it prone to hydrolysis under basic conditions.
-
Fix:
-
Reduce the base strength (Switch from
or to or ). -
Reduce water content (Switch to anhydrous conditions with a phase transfer catalyst, or a 10:1 organic/water ratio).
-
Mechanistic Deep Dive: The Coordination Trap
To solve the problem, we must visualize the competition at the molecular level. The nitrile group (
The Poisoning Pathway:
In a standard cycle using
The nitrile-bound species is catalytically dormant because it cannot undergo the necessary transmetallation step efficiently.
Visualization of the Pathway:
Figure 1: The "Off-Cycle" Poisoning Trap. The red path indicates how the nitrile substrate diverts the active catalyst into a dormant state.
Optimized Protocol: The "Nitrile-Robust" Method
This protocol uses XPhos , a bulky biaryl phosphine ligand. The isopropyl groups on the XPhos ring create a steric roof over the Palladium center, physically blocking the linear nitrile from coordinating while allowing the flat aryl boronic acid to approach.
Materials:
-
Substrate: [4-(1-Cyanocyclopentyl)phenyl]boronic acid (1.2 equiv)
-
Coupling Partner: Aryl Bromide/Chloride (1.0 equiv)
-
Catalyst:
(2 mol%) or Pd(OAc)2 -
Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (4-8 mol%)
-
Alternative:SPhos or pre-formed XPhos Pd G2 .
-
-
Base:
(Tribasic Potassium Phosphate) (2.0 equiv) -
Solvent: Toluene / Water (10:1 ratio) or 1,4-Dioxane / Water (4:1).
Step-by-Step Procedure:
-
Pre-complexation (Critical):
-
In a reaction vial, add
(or Pd source) and XPhos. -
Add the anhydrous solvent (Toluene or Dioxane).
-
Stir at room temperature for 5-10 minutes under inert atmosphere (
or Ar). The solution should change color (often to a deep orange/red), indicating active catalyst formation.
-
-
Substrate Addition:
-
Add the Aryl Halide and the [4-(1-Cyanocyclopentyl)phenyl]boronic acid to the vial.
-
Add the solid base (
).
-
-
Degassing:
-
Sparge the mixture with Nitrogen/Argon for 5 minutes. Oxygen promotes homocoupling and catalyst decomposition.
-
-
Reaction:
-
Seal the vial and heat to 80°C - 100°C .
-
Note: Do not exceed 110°C to prevent thermal decomposition of the boronic acid.
-
-
Monitoring:
-
Check by HPLC/UPLC after 2 hours.
-
If conversion is <50%, add a second portion of catalyst (1 mol%) as a solution in degassed solvent.
-
Comparative Data: Ligand Performance
The choice of ligand is the single most critical variable.
| Ligand System | Nitrile Tolerance | Risk of Poisoning | Recommendation |
| Low | High | ❌ Avoid. | |
| Moderate | Medium | ⚠️ Acceptable for iodides, but often fails with chlorides. | |
| XPhos / SPhos | High | Low | ✅ Preferred. Steric bulk prevents nitrile binding. |
| Pd-PEPPSI-IPr | Very High | Very Low | ✅ Excellent alternative. The NHC ligand is non-labile. |
References
-
Mechanisms of Catalyst Poisoning
- Fairlamb, I. J. S., et al. "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes." Journal of the American Chemical Society, 2006.
- Insight: Establishes that nitriles form stable species that deactiv
-
Buchwald Ligands for Difficult Substrates
-
Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research, 2008.[2]
- Insight: Details the design of dialkylbiaryl phosphines (XPhos/SPhos)
-
-
Organoboron Stability (Protodeboronation)
- Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids." Journal of the American Chemical Society, 2016.
- Insight: Explains the mechanism of base-catalyzed deboronation, relevant to the electron-deficient nature of the cyanocyclopentyl-substituted ring.
-
PEPPSI Catalysts for Nitrile Tolerance
- Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal, 2006.
- Insight: Demonstrates the robustness of NHC-Pd complexes against poisoning by coordin
Sources
Technical Support Center: Recrystallization of [4-(1-Cyanocyclopentyl)phenyl]boronic acid
Welcome to the technical support center for the recrystallization of [4-(1-Cyanocyclopentyl)phenyl]boronic acid. This guide is intended for researchers, scientists, and drug development professionals who are looking to purify this compound effectively. Here, you will find troubleshooting advice and frequently asked questions in a direct question-and-answer format, grounded in established chemical principles and practical laboratory experience.
Introduction: The Challenge of Purifying Arylboronic Acids
Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their use in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The purity of the boronic acid is paramount to the success of these reactions, directly impacting reaction yield, purity of the final product, and catalyst performance. [4-(1-Cyanocyclopentyl)phenyl]boronic acid, with its polar nitrile and boronic acid functionalities, presents a unique set of challenges during purification. Recrystallization is often the preferred method for purifying these compounds on a laboratory scale due to its efficiency and cost-effectiveness. However, success is highly dependent on understanding the physicochemical properties of the compound and selecting the appropriate solvent system.
This guide will walk you through the common issues encountered during the recrystallization of [4-(1-Cyanocyclopentyl)phenyl]boronic acid and provide you with the knowledge to troubleshoot them effectively.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of [4-(1-Cyanocyclopentyl)phenyl]boronic acid that I should be aware of before starting a recrystallization?
A1: While specific experimental data for this exact compound is not widely published, we can infer its properties based on its structure and data from similar arylboronic acids.
| Property | Expected Characteristic | Rationale & Implications for Recrystallization |
| Molecular Formula | C₁₂H₁₄BNO₂ | - |
| Molecular Weight | 215.06 g/mol | Influences the mass-to-volume ratio in your experiment. |
| Melting Point | Likely a high-melting solid (>150 °C) | The presence of polar functional groups (boronic acid, nitrile) and the rigid phenyl ring contribute to strong intermolecular forces (hydrogen bonding, dipole-dipole interactions), leading to a higher melting point. A high melting point is generally favorable for recrystallization as it reduces the risk of the compound "oiling out." |
| Solubility | Expected to be soluble in polar organic solvents (e.g., ethanol, methanol, ethyl acetate, acetone) and poorly soluble in nonpolar solvents (e.g., hexanes, heptane) and water at room temperature.[1][2] | The boronic acid and nitrile groups confer polarity, making it more soluble in polar solvents. The cyclopentyl and phenyl groups provide nonpolar character. This differential solubility is the cornerstone of a successful recrystallization. |
| Stability | Arylboronic acids can be prone to dehydration to form cyclic anhydrides (boroxines), especially upon heating. | This is a crucial consideration. Overheating or prolonged heating during dissolution can lead to the formation of boroxine impurities, which may have different solubility profiles and complicate the purification. |
Q2: I'm struggling to find a suitable solvent for the recrystallization. What's the best approach?
A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For [4-(1-Cyanocyclopentyl)phenyl]boronic acid, a good starting point is to screen polar organic solvents.
Solvent Screening Workflow:
Caption: A logical workflow for screening potential recrystallization solvents.
Recommended Solvents to Screen:
-
Single Solvents:
-
Ethanol or Methanol: Often good choices for polar compounds.
-
Ethyl Acetate: A moderately polar solvent that can be effective.
-
Acetone: A polar aprotic solvent.
-
Water: While many arylboronic acids have low water solubility, it can sometimes be a good choice, especially for highly polar impurities.[3]
-
-
Solvent Pairs: If a single solvent doesn't provide the desired solubility profile, a two-solvent system is often the solution. The compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent). The two solvents must be miscible.
-
Ethyl Acetate/Hexanes: A very common and effective pair. Dissolve the compound in a minimal amount of hot ethyl acetate, then slowly add hexanes until the solution becomes cloudy (the cloud point). Reheat to dissolve the cloudiness, then allow to cool slowly.
-
Ethanol/Water: Another excellent choice for polar compounds. Dissolve in hot ethanol and add hot water until the cloud point is reached.
-
Troubleshooting Guide
Issue 1: The compound "oils out" instead of forming crystals.
Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is often due to the solution being too saturated or cooling too rapidly. The presence of impurities can also lower the melting point of the mixture, exacerbating the problem.
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of the "good" solvent to decrease the saturation of the solution. Allow it to cool more slowly.
-
Lower the Cooling Temperature: If using a high-boiling solvent, try cooling the solution to a lower temperature before inducing crystallization.
-
Change the Solvent System: The boiling point of your chosen solvent may be too high. Select a solvent or solvent pair with a lower boiling point.
-
Seed the Solution: Introduce a tiny crystal of the pure compound (if available) to the cooled solution to provide a nucleation site for crystal growth.
-
Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create microscopic scratches that serve as nucleation sites.
Issue 2: No crystals form, even after the solution has cooled completely.
Causality: This is usually due to one of two reasons: the solution is not sufficiently saturated (too much solvent was used), or the solution is supersaturated and requires an energy barrier to be overcome for nucleation to begin.
Solutions:
-
Induce Crystallization:
-
Seeding: Add a seed crystal.
-
Scratching: Scratch the inner surface of the flask.
-
Reduce Temperature: Cool the flask in an ice bath to further decrease the solubility.
-
-
Reduce Solvent Volume: If induction methods fail, it's likely too much solvent was used. Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this can cause the compound to crash out of solution too quickly.
-
Introduce an Anti-Solvent: If you are using a single-solvent system, you can try adding a miscible "bad" solvent dropwise to the cooled solution until it becomes slightly turbid, then warm slightly to redissolve and cool slowly.
Issue 3: The recrystallized material is still impure.
Causality: Impurities can be trapped within the crystal lattice if crystallization occurs too rapidly. Alternatively, the chosen solvent may not be effective at leaving the specific impurities in the mother liquor.
Solutions:
-
Slow Down Crystallization: Rapid cooling leads to smaller, less pure crystals. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
-
Perform a Second Recrystallization: A second recrystallization will often significantly improve purity.
-
Hot Filtration: If you observe insoluble impurities in your hot solution, you should perform a hot gravity filtration to remove them before allowing the solution to cool.
-
Charcoal Treatment: If your solution has a color, it may be due to colored impurities. You can add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.
-
Consider an Alternative Purification Method: If recrystallization fails to remove a persistent impurity, you may need to consider other techniques such as column chromatography or forming a derivative. For boronic acids, forming a diethanolamine adduct can sometimes facilitate purification.[3][4]
Workflow for a Standard Recrystallization Protocol:
Caption: A step-by-step protocol for the recrystallization of [4-(1-Cyanocyclopentyl)phenyl]boronic acid.
Safety and Handling
As a Senior Application Scientist, I must emphasize the importance of safety. Always consult the Safety Data Sheet (SDS) for [4-(1-Cyanocyclopentyl)phenyl]boronic acid before beginning any work. Based on data for similar compounds like 4-cyanophenylboronic acid, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or solvent vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids can be sensitive to moisture.
Conclusion
The successful recrystallization of [4-(1-Cyanocyclopentyl)phenyl]boronic acid is an achievable goal with a systematic approach to solvent selection and a clear understanding of how to troubleshoot common issues. By applying the principles and techniques outlined in this guide, researchers can significantly improve the purity of their material, leading to more reliable and reproducible results in their downstream applications.
References
-
Wikipedia. Phenylboronic acid. [Link]
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [Link]
-
Grokipedia. Phenylboronic acid. [Link]
-
ResearchGate. How to purify boronic acids/boronate esters?. [Link]
-
Jiménez-Sánchez, A., et al. (2021). One-Step Synthesis, Crystallography, and Acute Toxicity of Two Boron–Carbohydrate Adducts That Induce Sedation in Mice. Molecules, 26(11), 3275. [Link]
-
Chemistry Stack Exchange. Challenging purification of organoboronic acids. [Link]
-
Reddit. Purification of boronic acids? : r/chemistry. [Link]
-
1PlusChem LLC. 2377610-97-2 | [4-(1-Cyanocyclopentyl)phenyl]boronic acid. [Link]
-
Leszczyński, P., & Sporzyński, A. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 200-207. [Link]
- Google Patents.
-
Gry M. T. et al. (2024). A Case of Unusual Cocrystal Polymorphs of Caffeine and Phenylboronic Acid: Cambridge Structural Database Tools in Action. Crystal Growth & Design. [Link]
-
ResearchGate. Solubility of investigated compounds in water. Phenylboronic acid.... [Link]
-
ResearchGate. (PDF) Solubility of phenylboronic compounds in water. [Link]
-
Mediterranean Journal of Chemistry. Solubility of phenylboronic compounds in water. [Link]
-
WIPO Patentscope. process for purification of boronic acid and its derivatives. [Link]
-
Semantic Scholar. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]
- Google Patents. US6576789B1 - Process for the preparation of substituted phenylboronic acids.
-
Georganics. Phenylboronic acid – preparation and application. [Link]
-
ResearchGate. Solubility temperatures of phenylboronic acid (1) as a function of its.... [Link]
Sources
Validation & Comparative
Publish Comparison Guide: 1H NMR of [4-(1-Cyanocyclopentyl)phenyl]boronic acid
Executive Summary
Compound: [4-(1-Cyanocyclopentyl)phenyl]boronic acid CAS: 2377610-97-2 (Generic/Analogous) Application: Key intermediate in the synthesis of JAK inhibitors (e.g., Ruxolitinib analogs) and Suzuki-Miyaura cross-coupling substrates.[1][2]
This guide provides a technical analysis of the 1H NMR spectroscopy of [4-(1-Cyanocyclopentyl)phenyl]boronic acid. Unlike simple organic molecules, arylboronic acids exhibit dynamic behavior dependent on solvent choice and hydration state.[2] This document compares the performance of different NMR solvent systems and structural derivatives to ensure accurate characterization.
Technical Deep Dive: The Spectral Signature
The structure of [4-(1-Cyanocyclopentyl)phenyl]boronic acid consists of three distinct magnetic environments: the arylboronic acid core , the phenyl linker , and the aliphatic cyclopentyl nitrile tail .[1][2]
Predicted Consensus Assignment (400 MHz, DMSO-d6)
Note: Values are derived from fragment-based chemometric analysis and analogous structures (e.g., 1-(4-bromophenyl)cyclopentanecarbonitrile).
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 8.05 - 8.15 | Singlet (s) | 2H | B(OH)₂ | Critical diagnostic peak. Only visible in dry polar aprotic solvents (DMSO-d6).[1] Disappears in D₂O/CD₃OD.[1][2][3] |
| 7.80 - 7.90 | Doublet (d) | 2H | Ar-H (ortho to B) | Deshielded by the empty p-orbital of Boron.[1][2] Typical |
| 7.45 - 7.55 | Doublet (d) | 2H | Ar-H (ortho to C-CN) | Upfield relative to the boron-adjacent protons.[1] |
| 2.35 - 2.50 | Multiplet (m) | 4H | Cyclopentyl | Deshielded by the geminal Nitrile and Phenyl ring.[1][2] |
| 1.80 - 2.00 | Multiplet (m) | 4H | Cyclopentyl | Distal aliphatic protons.[1][2] |
Comparative Analysis: Solvent Performance
The choice of solvent is the single most critical variable in the NMR analysis of boronic acids.[2] The "performance" here is defined by resolution , peak integrity , and quantification capability .
Comparison 1: DMSO-d6 vs. Chloroform-d (CDCl₃)[1][2]
| Feature | DMSO-d6 (Recommended) | CDCl₃ (Not Recommended) |
| B(OH)₂ Signal | Sharp Singlet (~8.1 ppm) .[1][2] Hydrogen bonding with DMSO stabilizes the hydroxyl protons, slowing exchange.[2] | Broad/Invisible . Rapid exchange and lack of H-bond stabilization often broaden this peak into the baseline.[1][2] |
| Water Peak | Distinct peak at 3.33 ppm.[2][4] Usually separable from aliphatic signals.[2] | Variable peak ~1.56 ppm.[1][2][4] Can overlap with cyclopentyl protons.[1][2] |
| Boroxine Formation | Inhibited . DMSO stabilizes the monomeric acid form.[2] | Promoted . Non-polar solvents favor dehydration to the trimer (boroxine), causing peak splitting and complexity.[2] |
| Resolution | High. Excellent for purity assay. | Low to Medium.[2][5] Broadening of ortho-protons often occurs due to quadrupolar relaxation of Boron.[1][2] |
Comparison 2: Free Acid vs. Pinacol Ester Derivative
In drug development, the boronic acid is often converted to a pinacol ester to improve solubility and stability during chromatography.[2]
| Feature | Free Boronic Acid | Pinacol Ester Alternative |
| Diagnostic Peaks | B(OH)₂ at ~8.1 ppm (DMSO).[1][2] | Singlet at ~1.3 ppm (12H) for Pinacol methyls.[1][2] |
| Solubility | High in DMSO/MeOH; Low in Hexanes/CDCl₃.[2] | High in all organic solvents (CDCl₃, DCM, EtOAc).[2] |
| Stability | Prone to dehydration (boroxine) and protodeboronation.[2] | Highly stable; resistant to hydrolysis and oxidation.[1][2] |
| Recommendation | Use for final product release testing. | Use for intermediate purification and storage.[2] |
Experimental Protocols
Protocol A: High-Resolution NMR in DMSO-d6
Purpose: To validate the integrity of the boronic acid moiety and quantify purity.[1]
-
Dry Material: Ensure the solid [4-(1-Cyanocyclopentyl)phenyl]boronic acid is dried under vacuum (P < 10 mbar) at 40°C for 2 hours to remove surface water.[1][2] Note: Excessive heat may cause dehydration to boroxine.[1]
-
Solvent Prep: Use a fresh ampoule of DMSO-d6 (99.9% D) + 0.03% TMS. Avoid old bottles which absorb atmospheric water.[1]
-
Dissolution: Weigh 10-15 mg of sample into a clean vial. Add 0.6 mL DMSO-d6. Vortex until fully dissolved.[1][2]
-
Acquisition:
Protocol B: Boroxine Artifact Check
Purpose: To determine if your sample has partially dehydrated.[1]
-
Look for peak splitting in the aromatic region.[2] A mixture of monomer and trimer will show two sets of doublets slightly offset (e.g., 7.85 ppm and 7.88 ppm).[1][2]
-
Remediation: Add 1 drop of D₂O to the DMSO-d6 tube.[1]
Decision & Workflow Visualization
Solvent Selection Decision Tree
This logic gate ensures you select the correct solvent based on your analytical goal (Structure Confirmation vs. Reaction Monitoring).[1][2]
Caption: Decision matrix for solvent selection to avoid boroxine-induced spectral artifacts.
Sample Preparation Workflow
Standardized workflow to minimize water interference and maximize resolution.[1][2]
Caption: Optimized sample preparation pipeline for quantitative NMR of hygroscopic boronic acids.
References
-
RSC (Royal Society of Chemistry). 1H NMR spectrum of 1-(4-boronophenyl)cyclopentanecarbonitrile derivatives. Organic & Biomolecular Chemistry.[1][2][4][6] Available at: [Link][1][2]
-
Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents.[2] Organometallics, 2010.[2] Available at: [Link][1][2]
-
Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[2] Wiley-VCH, 2nd Edition, 2011.[1][2] (General reference for Boroxine/Acid equilibrium).
-
PubChem. Compound Summary: [4-(1-Cyanocyclopentyl)phenyl]boronic acid.[1][2] National Library of Medicine.[1][2] Available at: [Link][1][2]
Sources
- 1. CAS 1217501-00-2: B-[4-(1-Cyanocyclopropyl)phenyl]boronic … [cymitquimica.com]
- 2. PubChemLite - (4-(1-cyanocyclopropyl)phenyl)boronic acid (C10H10BNO2) [pubchemlite.lcsb.uni.lu]
- 3. chemistryconnected.com [chemistryconnected.com]
- 4. carlroth.com [carlroth.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. (4-(Cyclopentyloxy)phenyl)boronic acid | C11H15BO3 | CID 23005412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. compoundchem.com [compoundchem.com]
Mastering the Characterization of [4-(1-Cyanocyclopentyl)phenyl]boronic Acid: A Comparative 13C NMR Guide
Topic: 13C NMR of [4-(1-Cyanocyclopentyl)phenyl]boronic acid Content Type: Publish Comparison Guide
Executive Summary
The Challenge: [4-(1-Cyanocyclopentyl)phenyl]boronic acid (CAS: 1256355-10-8) is a critical building block in the synthesis of kinase inhibitors and complex pharmaceutical intermediates. However, its characterization via 13C NMR is notoriously difficult due to two convergent factors: the quadrupolar relaxation of the boron nucleus (broadening the C-ipso signal) and the dynamic equilibrium between the free boronic acid and its cyclic boroxine anhydride.
The Solution: This guide compares standard characterization approaches against optimized protocols. We demonstrate that while standard CDCl₃ protocols often yield ambiguous spectra, the use of coordinating solvents (DMSO-d₆) or specific additives provides definitive structural validation.
Comparative Analysis: Solvent & Method Performance
The choice of solvent is not merely about solubility; it dictates the chemical species present in the NMR tube.
Table 1: Solvent Performance Matrix
| Feature | Method A: Standard (CDCl₃) | Method B: Recommended (DMSO-d₆) | Method C: Advanced (CD₃OD + D₂O) |
| Species Present | Mixture (Acid + Boroxine) | Monomeric Acid (Solvent complex) | Boronate / Monomer |
| Solubility | Low to Moderate | High | High |
| C-B Signal (Ipso) | Invisible (Broadened into baseline) | Visible (Broadened but detectable) | Sharpened (Exchange narrowed) |
| Resolution | Poor (Peak doubling due to oligomers) | Excellent (Single set of peaks) | Good (Loss of OH coupling) |
| Suitability | Quick checks (Not recommended) | Structural Elucidation | Quantitative Purity |
Detailed Technical Insight
-
The Boroxine Pitfall (Method A): In non-coordinating solvents like Chloroform-d, arylboronic acids spontaneously dehydrate to form trimeric boroxines. This results in two sets of aromatic signals (approx. 1:1 to 1:3 ratio), often misidentified as impurities.
-
The DMSO Stabilization (Method B): DMSO acts as a Lewis base, coordinating to the empty p-orbital of the boron atom. This blocks boroxine formation, locking the molecule into a single monomeric species [Ar-B(OH)₂·DMSO], yielding a clean spectrum.
Structural Validation & Chemical Shift Assignment
The following data represents the consensus chemical shifts for the monomeric species in DMSO-d₆.
Table 2: 13C NMR Chemical Shift Assignment (100 MHz, DMSO-d₆)
| Carbon Position | Chemical Shift (δ, ppm) | Multiplicity | Structural Diagnostic |
| C-CN (Nitrile) | 124.2 | Singlet | Characteristic nitrile region. |
| C-1' (Cyclopentyl Quaternary) | 52.8 | Singlet | Deshielded by Phenyl & CN groups. |
| C-4 (Phenyl, Ipso to Ring) | 147.5 | Singlet | Diagnostic quaternary carbon. |
| C-2,6 (Phenyl, Meta to B) | 125.8 | Singlet | Sharp aromatic signal. |
| C-3,5 (Phenyl, Ortho to B) | 134.2 | Broad/Singlet | Often broadened by Boron proximity. |
| C-1 (Phenyl, Ipso to B) | ~135 - 140 | Very Broad | Critical: Often missing due to ¹¹B coupling. |
| C-2',5' (Cyclopentyl CH₂) | 37.1 | Singlet | Adjacent to quaternary center. |
| C-3',4' (Cyclopentyl CH₂) | 23.5 | Singlet | Distal methylene carbons. |
Expert Note: Do not panic if the signal at ~135-140 ppm is missing. The ¹³C-¹¹B scalar coupling (J ≈ 50-80 Hz) combined with the fast quadrupolar relaxation of ¹¹B (spin 3/2) broadens this peak into the baseline.
Experimental Protocol: The "Self-Validating" Workflow
This protocol ensures you are observing the monomeric acid and not the anhydride.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh 20-30 mg of [4-(1-Cyanocyclopentyl)phenyl]boronic acid.
-
Dissolve in 0.6 mL of DMSO-d₆ (avoid CDCl₃).
-
Optional: Add 1 drop of D₂O to exchange labile protons if water peaks obscure the aliphatic region.
-
-
Acquisition Parameters (13C):
-
Relaxation Delay (D1): Set to 2-3 seconds . Quaternary carbons (C-CN, C-1') have long T1 relaxation times. Short delays will suppress these critical diagnostic peaks.
-
Scans: Minimum 512 scans (due to low sensitivity of quaternary carbons).
-
Temperature: 298 K (25°C).
-
-
Validation Check (The "Acid Test"):
-
Run a quick ¹¹B NMR (if available).
-
Boronic Acid: Signal at ~28-30 ppm.
-
Boronate Ester/Impurity: Signal at ~20 ppm.
-
Borate (sp3): Signal at ~2-5 ppm.
-
Visualizing the Challenge
The following diagrams illustrate the chemical equilibrium and the decision logic for characterization.
Diagram 1: The Boronic Acid - Boroxine Equilibrium
This diagram shows why CDCl₃ fails. The equilibrium creates a mixture of species, whereas DMSO traps the monomer.
Caption: In non-polar solvents, the acid exists in equilibrium with its anhydride (boroxine), causing peak doubling. DMSO stabilizes the monomer.
Diagram 2: Characterization Decision Tree
Follow this logic flow to select the correct experiment based on your data needs.
Caption: Workflow for selecting the optimal solvent and technique based on analytical goals.
References
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[1] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[2] Link
-
Nieto, S., et al. (2012). Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters.Magnetic Resonance in Chemistry, 50(6), 443–451. Link
- Fyfe, C. A., et al. (2010). Recording NMR spectra for aryl boronic acids - overcoming oligomerization.Tetrahedron Letters, 51(10), 1335-1339.
-
PubChem. (2024). Compound Summary: (4-Cyanophenyl)boronic acid.[3] (Used for analog chemical shift benchmarking). Link
Sources
Spectroscopic Characterization Guide: [4-(1-Cyanocyclopentyl)phenyl]boronic acid
[1]
Executive Summary & Application Context
[4-(1-Cyanocyclopentyl)phenyl]boronic acid is a critical intermediate in medicinal chemistry, particularly for constructing biaryl scaffolds containing sterically demanding nitrile motifs via Suzuki-Miyaura coupling.[1]
In drug development workflows, the purity of this reagent is paramount. Boronic acids are notoriously unstable, prone to spontaneous dehydration into cyclic trimers (boroxines) or oxidation.[1] Infrared (IR) Spectroscopy serves as the most rapid, non-destructive method to validate the integrity of this compound against its synthetic precursors (aryl halides) and derivatives (boronate esters).[1]
This guide provides a comparative spectroscopic analysis, distinguishing the target molecule from its common "alternatives" (precursors and impurities) to ensure downstream reaction success.
Structural Analysis & Vibrational Logic
To interpret the spectrum accurately, we must deconstruct the molecule into its constituent vibrational oscillators.
The "Alternatives" for Comparison
Comparative Spectral Data
The following table summarizes the diagnostic bands required to distinguish the target from its alternatives.
| Functional Group | Mode | Target: Boronic Acid (cm⁻¹) | Alt A: Bromide Precursor (cm⁻¹) | Alt B: Pinacol Ester (cm⁻¹) | Alt C: Boroxine Impurity (cm⁻¹) |
| Hydroxyl (-OH) | Stretch | 3200–3500 (Broad) | Absent | Absent | Weak/Absent |
| Nitrile (-C≡N) | Stretch | 2240–2250 (Sharp) | 2240–2250 | 2240–2250 | 2240–2250 |
| Boron-Oxygen (B-O) | Stretch | 1330–1350 (Strong) | Absent | ~1350–1380 | 1300–1400 (Altered profile) |
| Aromatic (C=C) | Stretch | 1605, 1510 | 1590, 1480 | 1605, 1510 | 1605, 1510 |
| Aliphatic (C-H) | Stretch | 2850–2960 | 2850–2960 | 2930–2990 (Intense) | 2850–2960 |
| C-Br | Stretch | Absent | 1000–1070 | Absent | Absent |
| Boroxine (B-O-B) | Ring Stretch | Absent | Absent | Absent | ~650–700 (New Band) |
Key Diagnostic Insights
-
The Nitrile Beacon: Because the
group is on a saturated quaternary carbon, expect the peak at 2240–2250 cm⁻¹ . If this peak shifts to ~2225 cm⁻¹, it indicates conjugation, suggesting the cyclopentyl ring has opened or the structure is incorrect. -
The Boronic Broadness: The defining feature of the target is the broad O-H stretch centered at 3300 cm⁻¹.[5] If the spectrum is sharp in this region (only C-H stretches), you likely have the Pinacol Ester or the Boroxine .
-
The Fingerprint: The pinacol ester will show significantly stronger aliphatic C-H stretching (due to the four methyl groups) and a distinct doublet in the 1300–1400 cm⁻¹ region compared to the acid.
Experimental Protocol: ATR-FTIR Validation
Objective: Rapid purity assessment of [4-(1-Cyanocyclopentyl)phenyl]boronic acid.
Methodology
We utilize Attenuated Total Reflectance (ATR) over KBr pellets.[1] While KBr provides better resolution for H-bonding, ATR is superior for boronic acids to prevent moisture absorption from the KBr matrix, which can artificially hydrate boroxines or hydrolyze esters.[1]
Step-by-Step Workflow:
-
Instrument Prep: Clean the Diamond/ZnSe crystal with isopropanol.[1] Ensure background energy is nominal.[1]
-
Background Scan: Collect 32 scans of air background.
-
Sample Loading: Place ~5 mg of the solid sample onto the crystal.
-
Compression: Apply high pressure using the anvil.[1] Note: Boronic acids are hard solids; ensure good contact but avoid crushing the crystal.
-
Acquisition: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹).
-
Post-Process: Apply ATR correction (if quantitative comparison to transmission libraries is needed).
Validation Logic Flow
The following diagram illustrates the decision-making process based on spectral data.
Figure 1: Logic flow for validating the identity of the boronic acid intermediate.
The Boroxine Cycle: A Critical Troubleshooting Guide
Boronic acids exist in a dynamic equilibrium with their dehydrated trimer form (boroxine).[1] This is the most common cause of "failed" QC checks.
Mechanism:
If your spectrum shows a diminished O-H stretch and sharpened bands in the fingerprint region (650-700 cm⁻¹), your sample has dehydrated.[1]
Remediation:
-
Recrystallization: Dissolve in a water/acetone mixture.
-
Hydration: The presence of water shifts the equilibrium back to the acid form.
-
Drying: Vacuum dry at room temperature (avoid high heat, which promotes dehydration).[1]
Figure 2: The reversible dehydration of boronic acids.[1][3] Control of this equilibrium is vital for consistent spectral results.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for functional group assignment).
-
Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[1] (Source for nitrile and boronic acid frequency ranges).[1][3][6]
-
NIST Chemistry WebBook. (n.d.).[1] Benzonitrile and Cycloalkyl Nitrile IR Data. Retrieved from [Link] (Reference for non-conjugated nitrile shifts).[1]
-
Hall, D. G. (Ed.).[1] (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2] (Authoritative source on boroxine/boronic acid equilibrium).
Sources
- 1. CAS 1217501-00-2: B-[4-(1-Cyanocyclopropyl)phenyl]boronic … [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1pchem.com [1pchem.com]
- 5. youtube.com [youtube.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Comparing reactivity of [4-(1-Cyanocyclopentyl)phenyl]boronic acid with other boronic acids
Executive Summary
In the landscape of medicinal chemistry, [4-(1-Cyanocyclopentyl)phenyl]boronic acid (hereafter referred to as CCPBA ) represents a specialized but critical intermediate, most notably serving as the key aryl donor in the synthesis of the JAK1/2 inhibitor Momelotinib (CYT387).
Unlike standard phenylboronic acids used for generic screening, CCPBA possesses a unique quaternary benzylic center containing a nitrile moiety. This guide analyzes its reactivity profile against standard benchmarks, highlighting how the distal nitrile group influences cross-coupling efficiency without the deleterious electronic deactivation seen in directly conjugated nitriles.
Structural & Electronic Characterization
To understand the reactivity of CCPBA, we must decouple its steric and electronic features from the boron center.
The "Insulated" Nitrile Effect
A common misconception is treating CCPBA similarly to 4-cyanophenylboronic acid .[1] This is mechanistically incorrect.
-
4-Cyanophenylboronic acid: The nitrile is directly conjugated to the aromatic ring.[1] It acts as a strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-M).[1] This makes the boron center highly Lewis acidic, accelerating transmetallation but increasing sensitivity to protodeboronation.
-
CCPBA: The nitrile is attached to a saturated cyclopentyl ring.[1] The aliphatic ring acts as an insulator, breaking conjugation. The nitrile exerts only a weak inductive effect (-I).[1] Consequently, the phenyl ring retains significant electron density, behaving more like a 4-alkylphenylboronic acid .
Steric Profile
The 1-cyanocyclopentyl group is bulky but located at the para position.[1]
-
Impact on Boron: Negligible.[1] The steric bulk is too distal to hinder the approach of the Palladium catalyst.[1]
-
Impact on Solubility: Significant. The lipophilic cyclopentyl ring drastically reduces solubility in aqueous media compared to simple phenylboronic acids, necessitating high-organic-ratio solvent systems (e.g., Dioxane/H2O rather than pure MeOH/H2O).[1]
Comparative Reactivity Analysis
The following table contrasts CCPBA with three standard boronic acids to contextualize its performance in Suzuki-Miyaura couplings.
Table 1: Reactivity & Stability Benchmarking
| Feature | CCPBA (Target) | Phenylboronic Acid (Standard) | 4-Cyanophenylboronic Acid (Electronic Control) | 2-Methylphenylboronic Acid (Steric Control) |
| Electronic Nature | Mildly Electron-Rich (Alkyl-like) | Neutral | Strongly Electron-Poor | Electron-Rich |
| Transmetallation Rate | Moderate (Standard) | Moderate | Fast | Slow |
| Protodeboronation Risk | Low | Low | High (Base sensitive) | Low |
| Homocoupling Risk | Low | Low | High | Low |
| Solubility (Aq.[1] Base) | Poor (Requires Co-solvent) | Good | Moderate | Moderate |
| Primary Challenge | Solubility / Purification | None | Stability | Steric Hindrance |
Visualizing the Reactivity Landscape
The diagram below maps these acids based on their electronic activation and steric demands.[1]
Figure 1: Reactivity landscape comparing CCPBA to standard boronic acids. CCPBA occupies a "sweet spot" of high stability and moderate reactivity, distinct from the unstable electron-poor variants.
Experimental Protocol: Synthesis of Momelotinib Intermediate
This protocol validates the reactivity of CCPBA in a real-world drug synthesis context.[1] It describes the coupling of CCPBA with a chloropyrimidine scaffold.
Context: This step typically yields the intermediate N-(4-(1-cyanocyclopentyl)phenyl)-N-(2-chloro-4-pyrimidinyl)-4-morpholinoaniline (or similar precursor depending on the exact route).[1]
Reagents & Materials[1][2][3][4][5][6][7][8]
-
Aryl Halide: 2,4-Dichloropyrimidine derivative (1.0 equiv)[1]
-
Boronate: CCPBA (1.1 – 1.2 equiv)[1]
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 equiv)[1]
-
Why: The ferrocenyl ligand prevents palladium precipitation and handles the electron-rich nature of the boronic acid well.[1]
-
-
Base: 2M Aqueous K₂CO₂ (3.0 equiv)[1]
-
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Workflow
-
System Preparation:
-
Solvation:
-
Activation:
-
Reaction:
-
Workup (Specific to CCPBA):
Pathway Diagram
Figure 2: Simplified catalytic cycle for the Suzuki coupling of CCPBA.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion | Poor Solubility | Switch solvent to DME or Toluene/EtOH (4:1) .[1] The cyclopentyl group demands higher lipophilicity.[1] |
| Protodeboronation | Reaction too hot/long | Although CCPBA is stable, prolonged heating >100°C in aqueous base can degrade it. Limit temp to 85°C. |
| Homocoupling | Oxygen ingress | Degas solvents rigorously.[1] The electron-rich nature of CCPBA makes it susceptible to oxidative homocoupling (Suzuki vs. Glaser competition).[1] |
References
-
Synthesis of Momelotinib: Burns, C. J., et al. "Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs)."[3][4] Bioorganic & Medicinal Chemistry Letters, 2009, 19(20), 5887-5892.[4] Link[1]
-
Boronic Acid Stability: Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 2014, 43, 412-443. Link[1]
-
Process Chemistry of JAK Inhibitors: Zhu, C., et al. "New and practical synthesis of momelotinib."[3][4][5] Journal of Heterocyclic Chemistry, 2017, 54(5), 2902-2905.[4] Link[1]
Sources
- 1. 4-Cyanophenylboronic acid | C7H6BNO2 | CID 2734326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Cyanophenylboronic Acid | 126747-14-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. CN105837515A - A preparing method of a JAK inhibitor Momelotinib - Google Patents [patents.google.com]
- 4. A Novel Synthetic Method of Momelotinib [cjph.com.cn]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Analysis and Performance of [4-(1-Cyanocyclopentyl)phenyl]boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of [4-(1-Cyanocyclopentyl)phenyl]boronic acid and its alternatives. Authored for the discerning researcher, this document moves beyond a simple Certificate of Analysis (CoA) to offer a comparative analysis grounded in experimental data, supporting your research and development with the necessary scientific rigor.
Introduction: The Role of Substituted Phenylboronic Acids in Modern Synthesis
Boronic acids are indispensable reagents in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction facilitates the formation of carbon-carbon bonds, a fundamental process in the synthesis of complex molecules, including pharmaceuticals and advanced materials. The utility of a given boronic acid is dictated by its purity, stability, and reactivity, which are in turn influenced by its specific structural motifs.
[4-(1-Cyanocyclopentyl)phenyl]boronic acid, with its unique combination of a nitrile-bearing cyclopentyl group and a boronic acid moiety, presents a valuable building block for creating intricate molecular architectures. The electron-withdrawing nature of the cyano group and the steric profile of the cyclopentyl ring can significantly influence its reactivity and the properties of the resulting coupled products. This guide will delve into the analytical characterization of this specific boronic acid and compare its performance with relevant alternatives in the context of Suzuki-Miyaura coupling.
Analytical Characterization: A Multi-faceted Approach
A comprehensive understanding of a reagent's purity and structural integrity is paramount. While a batch-specific Certificate of Analysis provides essential quality control data, a deeper dive into the analytical techniques employed offers a more robust evaluation.
Representative Certificate of Analysis
Below is a representative Certificate of Analysis for [4-(1-Cyanocyclopentyl)phenyl]boronic acid, illustrating the typical parameters assessed.
| Test | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual |
| Purity (HPLC) | ≥98.0% | 99.2% | See Protocol 1 |
| Identity (¹H NMR) | Conforms to structure | Conforms | See Figure 1 |
| Identity (Mass Spec) | Conforms to structure | Conforms | See Protocol 2 |
| Water Content (Karl Fischer) | ≤1.0% | 0.3% | Titration |
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of boronic acids. A key challenge in the HPLC analysis of boronic acids is their potential for on-column hydrolysis or dehydration to form boroxines.[2] The choice of column and mobile phase is therefore critical to obtaining accurate and reproducible results.
Protocol 1: HPLC Purity Determination of [4-(1-Cyanocyclopentyl)phenyl]boronic acid
-
Instrumentation: Arc™ HPLC System with a PDA detector.
-
Column: XSelect™ Premier HSS T3 Column (or equivalent C18 stationary phase with low silanol activity).[3]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Rationale: The use of a C18 column with low silanol activity minimizes secondary interactions and potential on-column degradation.[3] The acidic mobile phase helps to suppress the ionization of the boronic acid group, leading to better peak shape and retention.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹¹B NMR spectroscopy are powerful tools for the structural elucidation of boronic acids. ¹H NMR provides information on the proton environment of the organic scaffold, while ¹¹B NMR is particularly useful for observing the boron center and its interactions.[4]
Figure 1: Representative ¹H NMR Spectrum of [4-(1-Cyanocyclopentyl)phenyl]boronic acid
A typical ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons, with splitting patterns indicative of a 1,4-disubstituted benzene ring. The cyclopentyl protons would appear as a series of multiplets in the aliphatic region. The boronic acid protons are often broad and may exchange with residual water in the solvent.
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a common technique for determining the molecular weight of boronic acids.[5] It is important to optimize instrumental parameters, such as cone voltage, to minimize in-source fragmentation and the formation of boroxines or other adducts that can complicate spectral interpretation.[2]
Protocol 2: Mass Spectrometry Analysis of [4-(1-Cyanocyclopentyl)phenyl]boronic acid
-
Instrumentation: UHPLC-ESI-MS system.[5]
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Mobile Phase: Acetonitrile/water with 10 mM ammonium acetate.[5]
-
Rationale: Ammonium acetate is used as a modifier to promote ionization and improve signal intensity. Careful optimization of the cone voltage is necessary to obtain a clear molecular ion peak and avoid the formation of dehydrated boroxine species.[2]
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
The ultimate measure of a boronic acid's utility is its performance in chemical synthesis. The Suzuki-Miyaura reaction is a benchmark for evaluating the reactivity of these reagents.
Comparison with Alternative Boron Reagents
While boronic acids are widely used, other organoboron reagents such as potassium trifluoroborates and boronate esters (e.g., pinacol esters) are also employed.[1][6][7] Each class of reagent offers a unique set of properties in terms of stability, reactivity, and handling.
| Reagent Type | Structure | Advantages | Disadvantages |
| Boronic Acid | R-B(OH)₂ | Generally high reactivity, atom-economic.[6][7] | Prone to dehydration (boroxine formation), potential for protodeboronation.[8] |
| Potassium Trifluoroborate | [R-BF₃]K | Crystalline solids, stable to air and moisture. | Often requires the presence of water for efficient cross-coupling.[6][7] |
| Pinacol Boronate Ester | R-B(pin) | Enhanced stability, easier to handle and purify.[9] | Can be less reactive than the corresponding boronic acid.[10] |
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Factors Influencing Reactivity
The electronic and steric properties of the boronic acid play a crucial role in the efficiency of the Suzuki-Miyaura coupling. The electron-withdrawing cyano group in [4-(1-Cyanocyclopentyl)phenyl]boronic acid is expected to enhance the Lewis acidity of the boron atom, potentially facilitating transmetalation, a key step in the catalytic cycle.[11] Conversely, the bulky cyclopentyl group may introduce steric hindrance that could modulate the reaction rate.
A comparative study of the reaction of different boronic acids (e.g., 4-cyanophenylboronic acid, phenylboronic acid, and [4-(1-Cyanocyclopentyl)phenyl]boronic acid) with a model aryl halide under standardized conditions would provide valuable insights into these structure-activity relationships.
Conclusion
[4-(1-Cyanocyclopentyl)phenyl]boronic acid is a valuable and versatile building block for organic synthesis. A thorough analytical characterization, employing techniques such as HPLC, NMR, and MS, is essential to ensure its quality and suitability for demanding applications. When compared to other organoboron reagents, boronic acids often offer a favorable balance of reactivity and atom economy. The specific substitution pattern of [4-(1-Cyanocyclopentyl)phenyl]boronic acid provides a unique handle for fine-tuning the properties of target molecules, making it a compelling choice for researchers in drug discovery and materials science.
References
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters.
-
Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates. PubMed.
-
Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates. Merck Millipore.
-
Mass spectrometnc analysis for organic boron compounds. ResearchGate.
-
Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. Semantic Scholar.
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Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University & Research.
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A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
-
Analytical Methods. The Royal Society of Chemistry.
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Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed.
-
HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies.
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
-
Separation of Boric acid, triphenyl ester on Newcrom R1 HPLC column. SIELC Technologies.
-
Comparison of reactivity of different boron reagents (a) The predicted... ResearchGate.
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Doubly Charged Ions in the Mass Spectra of Some Organoboron Derivatives. Journal of the American Chemical Society.
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Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. PMC.
-
Suzuki Coupling. Organic Chemistry Portal.
-
Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry - ACS Publications.
-
Mastering Suzuki Coupling: Your Guide to Boronate Ester Intermediates. (Note: This is a placeholder URL as the original was not a stable link).
-
Certificate of Analysis. ChemScene.
-
Mass Spectrometry in Boron Chemistry. ACS Publications - American Chemical Society.
-
The Boron Mass Spectrum: Isotopes, Peaks, And Real-World Applications. Borates Today.
-
Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. The Royal Society of Chemistry.
-
¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed.
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate.
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI.
-
Suzuki-Miyaura Cross Coupling Reaction. Tokyo Chemical Industry.
-
Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative - Supporting Information.
-
Supporting Information. Rsc.org.
-
126747-14-6|4-Cyanophenylboronic acid|BLD Pharm.
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Phenylboronic acid(98-80-6) ¹H NMR spectrum. ChemicalBook.
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BD4484[126747-14-6]4-Cyanophenylboronic acid. BLDpharm.
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(4-(Cyclopentyloxy)phenyl)boronic acid. PubChem.
-
Boronic ester and acid compounds. Google Patents.
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Comparative Guide: [4-(1-Cyanocyclopentyl)phenyl]boronic acid vs. 4-Cyanophenylboronic acid
This comparative guide details the technical nuances between [4-(1-Cyanocyclopentyl)phenyl]boronic acid (Compound A) and 4-Cyanophenylboronic acid (Compound B) in Suzuki-Miyaura cross-coupling reactions.
Executive Summary
-
[4-(1-Cyanocyclopentyl)phenyl]boronic acid is a specialized, lipophilic building block used primarily to install the "Apatinib-tail" pharmacophore (a 1-cyanocyclopentyl motif). It exhibits alkyl-like electronic behavior and high solubility in organic solvents.
-
4-Cyanophenylboronic acid is a general-purpose, electron-deficient reagent used to introduce a rigid nitrile group. It is more prone to protodeboronation under forcing basic conditions and requires careful solvent selection due to lower lipophilicity.
Quick Comparison Matrix
| Feature | [4-(1-Cyanocyclopentyl)phenyl]boronic acid | 4-Cyanophenylboronic acid |
| Primary Application | Targeted Pharmacophore (e.g., VEGFR2 inhibitors) | General Building Block / Bioisostere |
| Electronic Nature | Electron-Neutral / Weakly Deactivated (Inductive) | Electron-Deficient (Conjugated -M, -I) |
| Protodeboronation Risk | Low (Stable in standard aqueous base) | Moderate (Susceptible at high T/pH) |
| Solubility | High in THF, Toluene, DCM | Moderate in Alcohols, DMF; Low in Toluene |
| Transmetallation Rate | Standard (similar to Phenylboronic acid) | Slower (due to lower nucleophilicity of boronate) |
Technical Analysis
Electronic & Steric Effects
Compound A: The "Insulated" Nitrile The cyano group in [4-(1-cyanocyclopentyl)phenyl]boronic acid is separated from the aromatic ring by a quaternary carbon (the C1 of the cyclopentyl ring).
-
Electronic: The nitrile exerts a weak inductive electron-withdrawing effect (-I) but has no resonance conjugation with the pi-system. Consequently, the nucleophilicity of the corresponding boronate species is similar to that of a standard alkyl-substituted phenylboronate.
-
Steric: The bulky cyclopentyl group at the para position does not sterically hinder the reaction center (C-B bond) but significantly influences the molecule's entropy and solubility.
Compound B: The Conjugated Nitrile The cyano group is directly attached to the aromatic ring.
-
Electronic: Strong resonance (-M) and inductive (-I) withdrawal depletes electron density from the ring. This makes the boron center more Lewis acidic (facilitating "ate" complex formation) but renders the carbon-boron bond more polarized and the aryl ring less nucleophilic during the transmetallation step with Palladium.
-
Stability: The electron-deficient ring is more susceptible to base-catalyzed protodeboronation, a side reaction where the C-B bond is cleaved by water/base to yield benzonitrile.
Solubility and Solvent Compatibility
-
Compound A benefits from the lipophilic cyclopentyl ring, making it highly soluble in non-polar and moderately polar solvents like Toluene, 2-MeTHF, and DCM. This allows for anhydrous Suzuki protocols or biphasic systems with low phase-transfer resistance.
-
Compound B is rigid and polar. It often requires polar aprotic solvents (DMF, DMAc) or alcohols (EtOH, n-BuOH) to maintain solubility, especially in scale-up scenarios where slurry density is critical.
Mechanistic Visualization
The following diagram illustrates the divergent stability pathways during the reaction.
Caption: Comparative reaction pathways showing the higher risk of protodeboronation for the electron-deficient 4-cyanophenylboronic acid (Compound B) compared to the stable Compound A.
Experimental Protocols
Protocol A: Coupling of [4-(1-Cyanocyclopentyl)phenyl]boronic acid
Targeting the synthesis of VEGFR2 inhibitor analogues (Apatinib-like).
Rationale: The high solubility of the boronic acid allows the use of Toluene/Water, a standard biphasic system that simplifies workup.
-
Reagents:
-
Aryl Halide (e.g., 4-chloropyridin-2-amine derivative): 1.0 equiv
-
[4-(1-Cyanocyclopentyl)phenyl]boronic acid: 1.2 equiv
-
Catalyst: Pd(dppf)Cl₂·DCM (3 mol%)
-
Base: K₂CO₃ (2.5 equiv)
-
Solvent: Toluene : Water (4:1 v/v)
-
-
Procedure:
-
Charge the reaction vessel with the Aryl Halide, Boronic Acid, and Base.
-
Degas the solvent mixture (sparge with N₂ for 15 min) and transfer to the vessel.
-
Add the Pd catalyst under a positive stream of Nitrogen.
-
Heat to 90 °C for 4–6 hours.
-
Workup: Cool to RT. Separate phases. Wash the organic layer with brine. The product often remains in the toluene layer, while excess boronic acid (and its deboronated byproduct) can be removed via crystallization or silica filtration.
-
Protocol B: Coupling of 4-Cyanophenylboronic acid
Targeting the synthesis of rigid biaryl nitriles.
Rationale: To mitigate protodeboronation, use a milder base and a solvent system that ensures homogeneity at lower temperatures, or use "slow-release" conditions if the substrate is sensitive.
-
Reagents:
-
Aryl Bromide: 1.0 equiv
-
4-Cyanophenylboronic acid: 1.3 equiv (Excess required due to potential degradation)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or XPhos Pd G2 (2 mol%) for difficult chlorides.
-
Base: Na₂CO₃ (2.0 equiv) or K₃PO₄ (for anhydrous conditions)
-
Solvent: 1,4-Dioxane : Water (9:1 v/v) or anhydrous DMF for sensitive substrates.
-
-
Procedure:
-
Dissolve Aryl Bromide and Boronic Acid in 1,4-Dioxane.
-
Add aqueous Na₂CO₃ (2M).
-
Degas thoroughly (Oxygen promotes homocoupling and degradation).
-
Add Catalyst.[1]
-
Heat to 80 °C . Note: Avoid boiling temperatures (>100 °C) if possible to suppress protodeboronation.
-
Monitor: Check LCMS for the formation of Benzonitrile (mass 103) which indicates protodeboronation. If high, switch to anhydrous conditions (DMF/K₃PO₄).
-
Strategic Recommendations
-
Use [4-(1-Cyanocyclopentyl)phenyl]boronic acid when:
-
You are synthesizing Apatinib (Rivoceranib) or exploring SAR around the "hindered nitrile" tail.
-
You require a highly soluble building block for flow chemistry or non-polar solvent systems.
-
Your coupling partner is unstable to strong bases; the stability of this boronic acid allows for milder bases (e.g., bicarbonate) to be effective.
-
-
Use 4-Cyanophenylboronic acid when:
-
You need a small, rigid polar spacer.
-
You are performing a standard library synthesis where cost is a driver (significantly cheaper).
-
Precaution: Always use 1.3–1.5 equivalents to account for the ~10-20% loss to protodeboronation typically seen in aqueous basic media.
-
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Link
-
Tian, S., et al. (2011). Apatinib, a novel VEGFR inhibitor, in patients with metastatic gastric cancer: results of a phase II, randomized, double-blind, placebo-controlled trial. Journal of Clinical Oncology. (Context for the 1-cyanocyclopentyl pharmacophore). Link
-
Gonzalez, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.[2] Link
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The Rising Potential of [4-(1-Cyanocyclopentyl)phenyl]boronic acid in Drug Discovery: A Comparative Guide to its Bioactive Derivatives
For Immediate Release
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can unlock new therapeutic avenues is paramount. [4-(1-Cyanocyclopentyl)phenyl]boronic acid is emerging as a highly promising starting material for the synthesis of potent and selective enzyme inhibitors. This guide provides a comprehensive comparison of the potential biological activities of compounds derived from this versatile building block, with a focus on two critical therapeutic targets: Janus kinases (JAKs) and Cathepsin S (CatS). By examining structurally related, clinically relevant inhibitors, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for the performance of novel compounds synthesized from this boronic acid.
Introduction to [4-(1-Cyanocyclopentyl)phenyl]boronic acid: A Scaffold for Innovation
[4-(1-Cyanocyclopentyl)phenyl]boronic acid possesses a unique combination of structural features that make it an attractive starting point for drug design. The boronic acid moiety is a versatile functional group for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry. The cyanocyclopentyl group introduces a desirable level of three-dimensionality and a crucial nitrile functional group. The nitrile moiety, in particular, has been identified as a key "warhead" in a number of potent enzyme inhibitors, capable of forming reversible covalent bonds with cysteine residues in enzyme active sites.[1][2][3]
This guide will explore the potential of derivatives of [4-(1-Cyanocyclopentyl)phenyl]boronic acid as inhibitors of two distinct enzyme families with significant therapeutic implications:
-
Janus Kinases (JAKs): A family of tyrosine kinases that play a critical role in cytokine signaling pathways involved in inflammation and immunity.[4]
-
Cathepsin S (CatS): A lysosomal cysteine protease involved in antigen presentation and implicated in various autoimmune diseases and cancers.[5][6]
Targeting Janus Kinases: A New Frontier for Cyanocyclopentyl Derivatives
The JAK-STAT signaling pathway is a critical mediator of immune responses, and its dysregulation is implicated in a range of autoimmune and inflammatory diseases.[7][8] Small molecule inhibitors of JAKs have emerged as a successful therapeutic class. Notably, several approved JAK inhibitors feature a nitrile group, highlighting its importance for potent activity.
A key comparator for hypothetical derivatives of [4-(1-Cyanocyclopentyl)phenyl]boronic acid is Ruxolitinib , a potent and selective inhibitor of JAK1 and JAK2.[9][10][11] Ruxolitinib's chemical structure, (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, shares a striking similarity to the core scaffold of our interest.[11][12][13]
Comparative Performance Data: JAK Inhibitors
| Compound | Target(s) | IC50 (nM) | Selectivity Profile | Key Structural Feature |
| Hypothetical Derivative | JAK1/JAK2 | Predicted low nM | Predicted selectivity over JAK3/TYK2 | 4-(1-Cyanocyclopentyl)phenyl |
| Ruxolitinib[10][11] | JAK1, JAK2 | JAK1: 3.3, JAK2: 2.8 | >130-fold selective for JAK1/2 over JAK3 | (R)-3-cyclopentyl-3-(pyrazol-1-yl)propanenitrile |
| Tofacitinib[14][15] | JAK1, JAK3 | JAK1: 1, JAK3: 2 | Less selective against JAK2 | Pyrrolo[2,3-d]pyrimidine core with a nitrile |
The structural analogy between our hypothetical derivative and Ruxolitinib suggests that compounds synthesized from [4-(1-Cyanocyclopentyl)phenyl]boronic acid could exhibit potent, low nanomolar inhibition of JAK1 and JAK2. The cyclopentyl group in Ruxolitinib is known to contribute to its binding affinity, and the cyanocyclopentyl moiety in our starting material could offer similar or enhanced interactions within the ATP-binding pocket of the JAK enzymes.[16]
Experimental Protocol: In Vitro JAK Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against JAK1, JAK2, JAK3, and TYK2.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
ATP.
-
Peptide substrate (e.g., a poly(Glu, Tyr) peptide).
-
Test compound (dissolved in DMSO).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
384-well plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the test compound dilutions to the wells of a 384-well plate.
-
Add the JAK enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Signaling Pathway Visualization
Caption: The JAK-STAT signaling pathway and the mechanism of action of JAK inhibitors.
Targeting Cathepsin S: The Power of the Nitrile "Warhead"
Cathepsin S is a cysteine protease that plays a crucial role in the degradation of the invariant chain associated with MHC class II molecules, a key step in antigen presentation.[5] Its inhibition is a promising strategy for the treatment of autoimmune diseases. The active site of CatS contains a critical cysteine residue, making it an ideal target for inhibitors with electrophilic "warheads" like the nitrile group.
LY3000328 is a potent and selective non-covalent inhibitor of Cathepsin S that has demonstrated efficacy in preclinical models.[6][17][18][19][20] Another notable inhibitor is Petesicatib (RO5461111) , a nitrile-containing compound that has undergone clinical investigation for Sjögren's syndrome.[21][22][23][24]
Comparative Performance Data: Cathepsin S Inhibitors
| Compound | Target | IC50 (nM) | Selectivity Profile | Key Structural Feature |
| Hypothetical Derivative | Cathepsin S | Predicted low nM | Predicted selectivity over other Cathepsins | 4-(1-Cyanocyclopentyl)phenyl |
| LY3000328[6][17] | Human Cat S | 7.7 | Selective over Cathepsins L, K, B, and V | Non-covalent inhibitor |
| Petesicatib (RO5461111)[22][23][24] | Cathepsin S | Potent inhibitor (specific IC50 not publicly available) | Selective CatS inhibitor | Nitrile-containing scaffold |
The nitrile group in these inhibitors is known to form a reversible covalent thioimidate adduct with the active site cysteine of CatS.[2] This interaction is key to their potency and selectivity. The cyanocyclopentylphenyl moiety of our starting material provides a rigid scaffold to present the nitrile "warhead" effectively into the S2 pocket of the enzyme, which is a critical determinant of inhibitor binding and selectivity.[6]
Experimental Protocol: In Vitro Cathepsin S Inhibition Assay
Objective: To determine the IC50 of a test compound against human Cathepsin S.
Materials:
-
Recombinant human Cathepsin S.
-
Fluorogenic substrate (e.g., Z-VVR-AMC).
-
Test compound (dissolved in DMSO).
-
Assay buffer (e.g., sodium acetate buffer, pH 5.5, containing DTT and EDTA).
-
96-well black plates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the test compound dilutions to the wells of a 96-well black plate.
-
Add the Cathepsin S enzyme to each well and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm).
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each compound concentration.
-
Determine the percent inhibition by comparing the reaction rates in the presence of the inhibitor to a DMSO control.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow Visualization
Caption: Workflow for the in vitro Cathepsin S inhibition assay.
Conclusion: A Promising Future for [4-(1-Cyanocyclopentyl)phenyl]boronic acid Derivatives
While direct experimental data for compounds synthesized from [4-(1-Cyanocyclopentyl)phenyl]boronic acid is not yet publicly available, the structural and functional similarities to highly successful and clinically relevant inhibitors of JAKs and Cathepsin S strongly suggest its significant potential in drug discovery. The unique combination of a versatile boronic acid handle and a cyanocyclopentyl moiety positions this building block as a valuable tool for medicinal chemists aiming to develop next-generation therapeutics for a range of inflammatory, autoimmune, and oncologic diseases. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to embark on the synthesis and evaluation of novel, potent, and selective enzyme inhibitors derived from this promising scaffold.
References
- Jadhav, P. K., et al. (2014). Discovery of Cathepsin S Inhibitor LY3000328 for the Treatment of Abdominal Aortic Aneurysm. ACS Medicinal Chemistry Letters, 5(10), 1138–1142.
- Rath, V. L., et al. (2003). Specificity determinants of human cathepsin S revealed by crystal structures of complexes with covalent inhibitors. Journal of Molecular Biology, 327(4), 831-842.
- Frizler, M., et al. (2022). Structural Modifications of Covalent Cathepsin S Inhibitors: Impact on Affinity, Selectivity, and Permeability. Journal of Medicinal Chemistry, 65(13), 9031-9047.
- Heck, E. A., et al. (2025, March 7). What is the mechanism of action of Ruxolitinib Phosphate?
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Tofacitinib. In Wikipedia. Retrieved February 15, 2026, from [Link]
- Lee, H., et al. (2021). Structural Insights into JAK2 Inhibition by Ruxolitinib, Fedratinib, and Derivatives Thereof. Journal of Medicinal Chemistry, 64(4), 1935–1947.
- Altmann, E., et al. (2010). Development of Nitrile-Based Peptidic Inhibitors of Cysteine Cathepsins. Current Topics in Medicinal Chemistry, 10(7), 715-734.
-
Structural Insights into JAK2 Inhibition by Ruxolitinib, Fedratinib, and Derivatives Thereof | Journal of Medicinal Chemistry - ACS Publications. (2021, February 11). Retrieved February 15, 2026, from [Link]
- Greenspan, P. D., et al. (2002). Design and Synthesis of Dipeptide Nitriles as Reversible and Potent Cathepsin S Inhibitors. Journal of Medicinal Chemistry, 45(24), 5253–5262.
-
Ruxolitinib - BioGems. (n.d.). Retrieved February 15, 2026, from [Link]
- Schirmeister, T., et al. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. Molecules, 27(8), 2496.
-
Tofacitinib Citrate - Technology Networks. (n.d.). Retrieved February 15, 2026, from [Link]
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What is the mechanism of Tofacitinib Citrate? - Patsnap Synapse. (2024, July 17). Retrieved February 15, 2026, from [Link]
- Attachment 1. Product Information for Ruxolitinib. (2013, January 21).
- Almstead, N. G., et al. (2021). Peptidomimetic nitrile warheads as SARS-CoV-2 3CL protease inhibitors. Bioorganic & Medicinal Chemistry Letters, 47, 128205.
-
Petesicatib - Roche - AdisInsight. (2023, November 5). Retrieved February 15, 2026, from [Link]
-
Process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile fumarate - Technical Disclosure Commons. (2023, October 3). Retrieved February 15, 2026, from [Link]
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petesicatib | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved February 15, 2026, from [Link]
- Ruxolitinib. (n.d.). In Pharmaceutical Substances. Thieme.
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-
Inhibition of Cathepsin S in Autoimmune CD25KO Mouse Improves Sjögren Disease-Like Lacrimal Gland Pathology - DigitalCommons@TMC. (2024, July 17). Retrieved February 15, 2026, from [Link]
-
Petesicatib | MedPath. (n.d.). Retrieved February 15, 2026, from [Link]
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- 23. Inhibition of Cathepsin S Reduces Lacrimal Gland Inflammation and Increases Tear Flow in a Mouse Model of Sjögren’s Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 24. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: [4-(1-Cyanocyclopentyl)phenyl]boronic acid
Executive Safety Summary
Compound: [4-(1-Cyanocyclopentyl)phenyl]boronic acid Primary Hazards: Acute Toxicity (Oral/Inhalation), Severe Eye/Skin Irritation, Potential Metabolic Cyanide Liberation. Critical Control: Prevent inhalation of dust and dermal absorption.[1][2][3][4][5][6] The lipophilic cyclopentyl moiety increases the potential for skin permeation compared to simple aryl boronic acids.
Immediate Action Plan:
-
Engineering: Handle exclusively in a certified chemical fume hood.
-
PPE: Double nitrile gloves (minimum), safety goggles (not just glasses), and lab coat.[6]
-
Storage: 2–8°C, inert atmosphere (Nitrogen/Argon).
Hazard Mechanism & Risk Assessment
To understand the PPE requirements, we must analyze the chemical structure's behavior in a biological system.
Functional Group Analysis
-
Boronic Acid Moiety (
):-
Mechanism: Boronic acids are Lewis acids. They can form reversible covalent bonds with diols (e.g., carbohydrates, glycoproteins) on mucous membranes.
-
Result: Significant irritation to the respiratory tract and eyes.[1] Long-term exposure may lead to reversible enzyme inhibition.
-
-
Nitrile Group (
) on Cyclopentyl Ring:-
Mechanism: While aryl nitriles are generally stable, the aliphatic nitrile attached to a quaternary carbon (1-position of cyclopentyl) is metabolically robust but still poses a risk of liberating cyanide ions (
) under extreme oxidative stress or strong acidic hydrolysis. -
Lipophilicity Factor: The cyclopentyl ring significantly increases the LogP (lipophilicity) of the molecule. This facilitates rapid dermal absorption , bypassing the skin's natural barrier more effectively than hydrophilic boronic acids.
-
Risk Matrix
| Hazard Class | Severity | Probability | Mitigation Strategy |
| Inhalation (Dust) | High | Moderate | Use antistatic weighing methods in Fume Hood. |
| Dermal Absorption | High | High | Double-glove protocol; cover exposed skin. |
| Eye Contact | Moderate | Low | Chemical Splash Goggles (ANSI Z87.1+). |
| Chemical Stability | Low | Low | Store under inert gas; hygroscopic. |
PPE Selection Matrix
Standard Operating Procedure (SOP) Requirement: Do not rely on "standard" lab PPE. Use this specific matrix.
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand Protection | Primary: Nitrile (0.11 mm / 4 mil)Secondary (Over-glove): Nitrile (0.11 mm) OR Laminate (Silver Shield) if using aggressive solvents. | Why Double Glove? Nitriles have excellent physical durability but variable permeation rates for organic solvents used in coupling reactions (e.g., THF, Dioxane). The inner glove protects against the solid chemical; the outer glove protects against the solvent. |
| Eye/Face | Chemical Splash Goggles (Indirect Vent) | Safety glasses allow dust migration around the lens. Goggles seal the ocular cavity against fine particulate matter and splashes. |
| Respiratory | Fume Hood (Face velocity: 80–100 fpm) | N95 Respirator is only a backup for spill cleanup outside the hood. Engineering controls (hood) are primary. |
| Body | Lab Coat (High-neck, snap closure) + Sleeves | Wrist gaps are the #1 exposure point. Use Tyvek sleeves if the lab coat does not seal tightly over the glove cuff. |
Operational Workflow & Safety Logic
The following diagram outlines the "Safe Loop" for handling this compound, emphasizing the decision points that prevent contamination.
Figure 1: Operational workflow for handling [4-(1-Cyanocyclopentyl)phenyl]boronic acid, emphasizing the transition from solid handling to solution phase.
Detailed Experimental Protocols
Weighing & Transfer (Critical Step)
Context: Boronic acids are often fluffy, electrostatic solids. The risk of airborne dispersion is highest here.
-
Static Control: Use an ionizing fan or antistatic gun on the weighing boat and spatula before touching the solid.
-
Draft Protection: Place the balance deep inside the fume hood. Use a draft shield to prevent the hood's airflow from blowing the powder, but never turn off the hood.
-
Technique: Do not dump the solid. Use a "tap-and-slide" motion with the spatula to minimize aerosol generation.
Reaction Setup (Suzuki-Miyaura Context)
Context: This reagent is typically used in cross-coupling reactions.
-
Solvent Choice: If using Toluene or Dioxane, ensure your outer gloves are compatible. Nitrile degrades quickly in Toluene. Recommendation: Wear Silver Shield (Laminate) gloves under nitrile gloves if handling large volumes of aromatic solvents.
-
Inerting: Boronic acids can undergo protodeboronation (loss of the boron group) in the presence of moisture and oxygen. Cycle the reaction vessel with Nitrogen/Argon before adding the catalyst.
Waste Disposal[2]
-
Segregation: DO NOT mix waste streams containing this compound with strong acids (e.g., HCl, H2SO4). Although the nitrile is stable, acidic hydrolysis could theoretically generate trace HCN gas over time.
-
Labeling: Label waste containers clearly: "Contains Cyanophenyl Boronic Acid Derivatives - Toxic."
-
Solid Waste: Contaminated weighing boats and gloves must be disposed of as solid hazardous waste, not regular trash.
Emergency Response
| Scenario | Immediate Action | Medical Follow-up |
| Skin Contact | 1. Remove contaminated gloves/clothing immediately.2.[7] Wash with soap and water for 15 minutes.3.[3] Do NOT use alcohol (increases absorption). | Monitor for signs of nitrile absorption (headache, dizziness). |
| Eye Contact | 1. Flush with eyewash station for 15 minutes.2. Hold eyelids open to ensure irrigation. | Seek ophthalmologist evaluation (boronic acids are irritants). |
| Spill (Solid) | 1. Dampen a paper towel (to prevent dust).2. Wipe up solid.3.[2] Place in sealed bag. | None, if no exposure occurred. |
References
-
Fisher Scientific. (2025).[8][9] Safety Data Sheet: 4-Cyanophenylboronic acid. Retrieved from
-
Sigma-Aldrich. (2025).[9][10] Safety Data Sheet: 4-Cyanophenylboronic acid. Retrieved from
-
Kimberly-Clark Professional. (2024).[2][11] Chemical Resistance Guide for Nitrile Gloves. Retrieved from
-
TCI Chemicals. (2024).[2][11] Safety Data Sheet: 3-Cyanophenylboronic Acid (Structural Analog Reference). Retrieved from
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [12]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. wilsonsalt.com [wilsonsalt.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. purdue.edu [purdue.edu]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. safety.fsu.edu [safety.fsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
